Agatholal
Description
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Properties
Molecular Formula |
C20H32O2 |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(4aR,5S,8aR)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C20H32O2/c1-15(10-13-21)6-8-17-16(2)7-9-18-19(3,14-22)11-5-12-20(17,18)4/h10,14,17-18,21H,2,5-9,11-13H2,1,3-4H3/b15-10+/t17-,18-,19?,20+/m0/s1 |
InChI Key |
FSLWKIHHQUNBQK-VLXCKWDISA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Agatholal
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical structure of Agatholal, a labdane (B1241275) diterpenoid. It includes key structural data, a generalized experimental protocol for its isolation and structure elucidation, and discusses its potential biological context based on related compounds.
Core Chemical Structure
This compound is a bicyclic diterpenoid characterized by a labdane skeleton. Its systematic IUPAC name is (1S,4aR,5S,8aR)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carbaldehyde[1]. The molecule possesses several key functional groups that contribute to its chemical properties and potential biological activity, including an aldehyde, a primary alcohol, and two alkenes (an exocyclic methylene (B1212753) and a trisubstituted internal alkene).
The chemical structure of this compound is defined by its specific stereochemistry, which is crucial for its biological function. The absolute configurations at its chiral centers are 1S, 4aR, 5S, and 8aR. The double bond in the side chain has an E configuration[1].
Molecular Formula: C₂₀H₃₂O₂
Physicochemical and Computed Data
Quantitative data for this compound has been compiled from computational models to provide insight into its physicochemical properties. These properties are essential for understanding its behavior in biological systems and for applications in drug development.
| Property | Value | Source |
| Molecular Weight | 304.5 g/mol | PubChem[1] |
| Monoisotopic Mass | 304.240230259 Da | PubChem[1] |
| XLogP3 | 4.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
| Heavy Atom Count | 22 | PubChem[1] |
| Complexity | 464 | PubChem[1] |
Experimental Protocols: Isolation and Structure Elucidation
3.1. General Workflow for Isolation and Structure Elucidation
Caption: Generalized workflow for the isolation and structural elucidation of this compound.
3.2. Detailed Methodologies
-
Extraction and Partitioning:
-
Air-dried and powdered plant material (e.g., resin from Agathis dammara) is exhaustively extracted with a polar solvent like methanol or ethanol (B145695) at room temperature.
-
The solvent is removed under reduced pressure to yield a crude extract.
-
The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. Diterpenoids like this compound are typically found in the less polar fractions (e.g., ethyl acetate).
-
-
Chromatographic Purification:
-
The bioactive fraction (e.g., EtOAc) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.
-
Further purification is achieved using size-exclusion chromatography (e.g., Sephadex LH-20) and/or preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to yield the pure compound.
-
-
Structure Elucidation:
-
Mass Spectrometry (MS): The molecular formula is determined using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), which provides a highly accurate mass measurement.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These 1D NMR spectra are used to identify the types and number of protons and carbons, revealing the presence of key functional groups like aldehydes (δH ~9.5-10.5 ppm, δC ~190-200 ppm), alkenes, and alcohols.
-
2D NMR (COSY, HSQC, HMBC): Correlation Spectroscopy (COSY) is used to establish proton-proton couplings within spin systems. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton-carbon pairs. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the carbon skeleton.
-
-
Electronic Circular Dichroism (ECD): The absolute configuration of the stereocenters is often determined by comparing the experimental ECD spectrum with computationally predicted spectra for the possible stereoisomers.
-
Biological Context and Potential Signaling Pathways
While specific biological activities for this compound have not been extensively reported, labdane diterpenoids as a class are known to possess a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities[2][3]. Studies on the crude extracts and total diterpene components from Agathis dammara, the plant source of this compound, have shown anti-inflammatory and hypoglycemic properties. Notably, the total diterpene component of A. dammara has been found to mitigate inflammatory responses by suppressing the NF-κB/NLRP3 pathway[4].
Given this evidence, a plausible mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Potential Inflammatory Signaling Pathway Modulation
Caption: Hypothesized modulation of the NF-κB pathway by this compound.
References
An In-depth Technical Guide to the Diterpenoid Agatholal: Discovery, Origin, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agatholal, a naturally occurring labdane-type diterpenoid, has been identified from select botanical and zoological sources. This technical guide provides a comprehensive overview of the discovery, natural origin, and physicochemical properties of this compound. Detailed experimental protocols for its isolation and structural elucidation using modern spectroscopic techniques are presented. Furthermore, this document summarizes the current, albeit limited, understanding of its biological activities, including preliminary data on its cytotoxic and antimicrobial potential. The information is structured to serve as a foundational resource for researchers interested in the further investigation and potential development of this compound as a bioactive compound.
Discovery and Origin
This compound is a C20 diterpenoid characterized by a labdane (B1241275) skeleton. Its natural occurrence has been reported in the plant kingdom, specifically within the coniferous tree Calocedrus formosana (Taiwan incense-cedar), and also in the animal kingdom, associated with the honey bee, Apis mellifera.[1] The initial discovery and characterization of this compound emerged from broader phytochemical investigations into the constituents of Calocedrus formosana.
Calocedrus formosana, a species of cypress endemic to Taiwan, has been a subject of interest for natural product chemists due to its traditional use and the known biological activities of its extracts.[2] These studies have led to the isolation of a diverse array of terpenoids, including numerous diterpenes, from various parts of the plant, such as the bark and leaves.[1][3][4] The presence of this compound in Apis mellifera is likely a result of the bees foraging on resinous exudates of coniferous trees, which are known to be rich in diterpenoids.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its identification, purification, and for understanding its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C20H32O2 | PubChem |
| Molecular Weight | 304.5 g/mol | PubChem |
| IUPAC Name | (1S,4aR,5S,8aR)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carbaldehyde | PubChem |
| CAS Number | 3650-31-5 | PubChem |
| Appearance | Gum | [3] |
Experimental Protocols
The isolation and structural elucidation of this compound involve a series of chromatographic and spectroscopic techniques. The following protocols are based on established methodologies for the separation and characterization of diterpenoids from natural sources.
Isolation of this compound from Calocedrus formosana
The following workflow outlines a typical procedure for the isolation of this compound from the bark of Calocedrus formosana.
Methodology:
-
Plant Material Preparation: The dried and powdered bark of Calocedrus formosana is used as the starting material.[3]
-
Extraction: The powdered bark is extracted with a suitable organic solvent, such as acetone (B3395972) or methanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Solvent Partitioning: The concentrated extract is subjected to liquid-liquid partitioning, for example, between ethyl acetate and water, to separate compounds based on their polarity. The diterpenoid-rich fraction is typically found in the organic layer.
-
Column Chromatography: The organic fraction is then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are combined and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Structural Elucidation
The structure of the isolated this compound is determined through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR: These one-dimensional NMR techniques provide information about the proton and carbon framework of the molecule, respectively.[3] The chemical shifts, multiplicities, and coupling constants of the signals are indicative of the different functional groups and their connectivity.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the complete structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different parts of the molecule.
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass of the molecule, allowing for the determination of its molecular formula.[3] Techniques such as High-Resolution Electron Ionization Mass Spectrometry (HREIMS) are commonly employed.
Other Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: Identifies the presence of functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups based on their characteristic absorption frequencies.[3]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about any chromophores present in the molecule.[3]
Biological Activities and Quantitative Data
The biological activities of pure this compound have not been extensively studied. However, research on the extracts of Calocedrus formosana and related diterpenoids suggests potential cytotoxic and antimicrobial properties. The following tables summarize hypothetical quantitative data based on typical assays used for natural products.
Cytotoxic Activity
The cytotoxic potential of this compound can be evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Hypothetical Cytotoxic Activity of this compound (IC50 in µM)
| Cell Line | Tissue of Origin | This compound | Doxorubicin (Positive Control) |
| A549 | Lung Carcinoma | Data not available | Data not available |
| HeLa | Cervical Carcinoma | Data not available | Data not available |
| MCF-7 | Breast Adenocarcinoma | Data not available | Data not available |
| HepG2 | Hepatocellular Carcinoma | Data not available | Data not available |
Note: Specific IC50 values for this compound are not currently available in the public domain and require experimental determination.
Antimicrobial Activity
The antimicrobial activity of this compound can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: Hypothetical Antimicrobial Activity of this compound (MIC in µg/mL)
| Microorganism | Type | This compound | Gentamicin (Positive Control) |
| Staphylococcus aureus | Gram-positive bacteria | Data not available | Data not available |
| Bacillus subtilis | Gram-positive bacteria | Data not available | Data not available |
| Escherichia coli | Gram-negative bacteria | Data not available | Data not available |
| Pseudomonas aeruginosa | Gram-negative bacteria | Data not available | Data not available |
| Candida albicans | Fungi | Data not available | Data not available |
Note: Specific MIC values for this compound are not currently available in the public domain and require experimental determination.
Signaling Pathways
Currently, there is no published research that specifically elucidates the signaling pathways modulated by this compound. Given the cytotoxic and anti-inflammatory activities observed for other diterpenoids, it is plausible that this compound may interact with key cellular signaling cascades involved in processes such as apoptosis, inflammation, and cell proliferation.
A hypothetical signaling pathway that could be investigated for this compound's potential anti-inflammatory effects is the NF-κB pathway. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.
Further research is required to determine if this compound interacts with this or other signaling pathways, such as those involved in apoptosis (e.g., caspase activation) or cell cycle regulation.
Conclusion and Future Directions
This compound is a naturally occurring diterpenoid with a well-defined chemical structure. While its discovery and origin have been established, a significant gap exists in the understanding of its biological activities and mechanism of action. This technical guide provides a framework for future research by outlining the necessary experimental protocols for its isolation and characterization, and by highlighting the need for comprehensive biological screening. Future studies should focus on determining the cytotoxic and antimicrobial efficacy of pure this compound, and on elucidating the specific molecular targets and signaling pathways through which it exerts its effects. Such research will be crucial in evaluating the potential of this compound as a lead compound for the development of new therapeutic agents.
References
- 1. Chemical constituents and their anti-neuroinflammatory activities from the bark of Taiwan incense cedar, Calocedrus formosana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitermitic and antifungal activities of essential oil of Calocedrus formosana leaf and its composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-lymphangiogenic diterpenes from the bark of Calocedrus macrolepis var. formosana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Natural Provenance of Agatholal: A Technical Guide for Scientific Discovery
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Agatholal, a labdane-type diterpenoid with the chemical formula C₂₀H₃₂O₂, has been identified in select natural sources. This technical guide provides a comprehensive overview of the known natural origins of this compound, detailing its isolation from plant matter. Due to the limited publicly available data on specific yields and detailed extraction protocols for this compound, this document also presents a representative methodology based on the isolation of structurally similar diterpenoids from related species. Furthermore, this guide outlines the general biosynthetic pathway of labdane (B1241275) diterpenoids to provide a contextual framework for researchers. All quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate understanding.
Natural Sources of this compound
This compound has been identified in the plant kingdom, specifically within the family Cupressaceae. The primary documented source is the leaves of the Taiwanese Incense Cedar, Calocedrus formosana. While the PubChem database also notes its presence in Apis (the genus of honey bees), the context of this occurrence is not detailed in the available scientific literature, suggesting it may be a result of resin collection from plants.
Table 1: Documented Natural Sources of this compound
| Family | Genus | Species | Common Name | Plant Part | Reference |
| Cupressaceae | Calocedrus | formosana | Taiwan Incense Cedar | Leaves | Fang, J. M., Jan, S. T., & Cheng, Y. S. (1987). Terpenoids from leaves of Calocedrus formosana. Phytochemistry, 26(3), 853-854.[1] |
Note: Quantitative yield data for this compound from Calocedrus formosana is not specified in the available literature.
Experimental Protocols for Isolation
A detailed experimental protocol for the isolation of this compound from Calocedrus formosana is not fully available in the accessible literature. However, a representative methodology can be constructed based on common practices for extracting and isolating labdane diterpenoids from coniferous plant material. The following protocol is a composite of techniques described for similar compounds from the Cupressaceae and Pinaceae families.
Representative Experimental Workflow for Diterpenoid Isolation
The following diagram illustrates a typical workflow for the isolation of labdane diterpenoids from plant material.
Caption: A generalized workflow for the isolation and purification of this compound.
Detailed Methodologies
2.2.1. Plant Material Collection and Preparation: The leaves of Calocedrus formosana are collected, air-dried in the shade, and then ground into a fine powder to increase the surface area for efficient solvent extraction.
2.2.2. Extraction: The powdered plant material (e.g., 16 kg) is extracted with a suitable organic solvent such as acetone or methanol (B129727) (e.g., 140 L) at room temperature.[2] This process is typically repeated multiple times (e.g., twice, for 7 days each time) to ensure exhaustive extraction of the secondary metabolites.[2] The solvent from the combined extracts is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
2.2.3. Solvent Partitioning: The crude extract is suspended in water and then partitioned successively with solvents of increasing polarity. For the isolation of moderately polar diterpenoids like this compound, partitioning with ethyl acetate is a common step. The ethyl acetate fraction, which will contain the majority of the diterpenoids, is collected and concentrated.[2]
2.2.4. Chromatographic Purification:
-
Silica Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to open column chromatography on silica gel.[2] The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.[2] Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC, often using a normal-phase column with a mobile phase such as a mixture of n-hexane and ethyl acetate.[2] This step is crucial for separating closely related diterpenoids and obtaining pure this compound.
2.2.5. Structural Elucidation: The structure of the isolated pure compound is confirmed by various spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HMQC, HMBC) experiments are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and aldehyde (-CHO) groups.
Biosynthesis of Labdane Diterpenoids
This compound belongs to the labdane-related diterpenoids, a large class of natural products. Their biosynthesis in plants begins with the universal precursor for all terpenes, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the methylerythritol 4-phosphate (MEP) pathway in plastids.
General Biosynthetic Pathway
The following diagram outlines the key steps in the biosynthesis of the labdane diterpenoid backbone.
Caption: The biosynthetic pathway from IPP/DMAPP to the labdane skeleton.
Four molecules of IPP and one of DMAPP are condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). The cyclization of GGPP is the key step in the formation of the characteristic bicyclic labdane skeleton. This is a two-step process catalyzed by two different types of diterpene synthases:
-
Class II Diterpene Synthase: GGPP is first protonated and cyclized to a bicyclic intermediate, copalyl diphosphate (CPP).
-
Class I Diterpene Synthase: The pyrophosphate group of CPP is then ionized, leading to further cyclization or rearrangement to form the diverse array of diterpenoid skeletons.
Following the formation of the basic labdane skeleton, a series of "tailoring" reactions, primarily catalyzed by cytochrome P450 monooxygenases and other enzymes, introduce various functional groups (such as hydroxyls, aldehydes, and carboxylic acids) to create the vast diversity of labdane-related diterpenoids, including this compound.
Conclusion
This compound is a labdane diterpenoid with a confirmed natural source in the leaves of Calocedrus formosana. While specific quantitative data on its abundance and a detailed, published isolation protocol are currently limited, this guide provides a robust, representative methodology based on established phytochemical techniques for related compounds. The outlined biosynthetic pathway offers a foundational understanding of its formation in nature. This technical guide serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, aiming to facilitate further investigation into the isolation, characterization, and potential applications of this compound.
References
physical and chemical properties of Agatholal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agatholal is a naturally occurring labdane (B1241275) diterpenoid that has been identified in various sources, including the Formosan cypress (Calocedrus formosana) and in association with honey bees (Apis).[1] As a member of the labdane diterpene family, a class of compounds known for a wide range of biological activities, this compound holds potential for further investigation in drug discovery and development. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, generalized experimental protocols for its isolation and characterization, and a discussion of the potential biological activities based on related compounds. All quantitative data is summarized in structured tables, and key experimental workflows and potential signaling pathways are visualized using diagrams.
Physical and Chemical Properties
Table 1: Computed Physical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 304.5 g/mol | PubChem |
| Exact Mass | 304.240230259 Da | PubChem |
| XLogP3 | 4.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Topological Polar Surface Area | 37.3 Ų | PubChem |
| Heavy Atom Count | 22 | PubChem |
Source: PubChem CID 15559800. All properties are computationally generated.[2][3]
Table 2: Chemical Identifiers for this compound
| Identifier Type | Identifier |
| IUPAC Name | (1S,4aR,5S,8aR)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carbaldehyde |
| Molecular Formula | C₂₀H₃₂O₂ |
| CAS Number | 3650-31-5; 17990-11-3 |
| Synonyms | Contortolal, (13E)-15-Hydroxy-8(17),13-labdadiene-19-al |
Source: PubChem CID 15559800[2][3]
Experimental Protocols
Detailed experimental protocols for the original isolation and characterization of this compound are found in early literature. However, this section provides a generalized yet detailed methodology for the isolation and characterization of labdane diterpenes like this compound from natural sources, based on common practices in phytochemistry.
General Workflow for Isolation and Characterization
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.
References
The Biological Activity of Labdane Diterpenoids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Labdane-type diterpenoids, a diverse class of natural products primarily found in higher plants, fungi, and marine organisms, have emerged as a significant area of interest in drug discovery.[1] With a rich history in traditional medicine, these bicyclic compounds are now the subject of intense scientific investigation, revealing a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the core biological activities of labdane (B1241275) diterpenoids, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. It presents quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and development in this promising field.
Anticancer Activity
A substantial body of evidence underscores the potent cytotoxic and cytostatic effects of labdane diterpenoids against a variety of human cancer cell lines.[2][3] These compounds have been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis through the modulation of key signaling pathways.[2][4][5]
Quantitative Data: Cytotoxic Activity of Labdane Diterpenoids
The following table summarizes the cytotoxic activity of selected labdane diterpenoids against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Labdane Diterpenoid | Cancer Cell Line | IC50 (µM) | Reference |
| Andrographolide (B1667393) | HepG2 (Liver) | 111.94 | [6] |
| HCT116 (Colon) | Not specified | [2] | |
| A549 (Lung) | Not specified | [2] | |
| Sclareol | HeLa (Cervical) | Not specified | [5] |
| Breast Cancer Cells | Not specified | [2] | |
| Leukemic Cells | Not specified | [2] | |
| Uasdlabdane D | HeLa (Cervical) | 19 | [2] |
| Compound 30 (18-nor-ent-labdane) | OVCAR-03 (Ovarian) | 5.5 | [2] |
| U251 (Glioma) | 25.63 | [2] | |
| Compound 32 (18-nor-ent-labdane) | OVCAR-03 (Ovarian) | 28.5 | [2] |
| Kayadiol | HeLa (Cervical) | 30 | [7] |
| Various other human cancer cell lines | 30-50 | [7] | |
| Vitexolide A | HCT-116 (Colon) | <10 | [8] |
| Chlorolabdans B | Various blood cancer cell lines | 1.2 - 22.5 | [9] |
Signaling Pathways in Anticancer Activity
Labdane diterpenoids exert their anticancer effects by modulating critical signaling pathways involved in cell survival and apoptosis.
One of the key mechanisms is the induction of apoptosis, or programmed cell death. For instance, andrographolide has been shown to induce both intrinsic and extrinsic apoptotic pathways.[4] The labdane diterpene kayadiol has been observed to activate caspases-3 and -9, increase the Bax/Bcl-2 ratio, and cause depolarization of the mitochondrial membrane potential in HeLa cells, all of which are hallmarks of the mitochondria-mediated apoptotic pathway.[7]
Figure 1: Simplified signaling pathway for labdane diterpenoid-induced apoptosis.
Furthermore, labdane diterpenoids like andrographolide can suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation.[4][10] Inhibition of this pathway can lead to decreased expression of anti-apoptotic proteins and cell cycle arrest.[5] The MAPK pathway is another target, with compounds like coronarin D activating ERK/JNK phosphorylation, leading to the inhibition of cell proliferation and activation of the intrinsic apoptotic pathway.[11]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[13]
-
Compound Treatment: Treat the cells with various concentrations of the labdane diterpenoid and incubate for the desired period (e.g., 72 hours).[13]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[13]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[13] Incubate for 15 minutes at 37°C with shaking.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value can be determined by plotting a dose-response curve.
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity
Labdane diterpenoids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[14]
Quantitative Data: Anti-inflammatory Effects of Labdane Diterpenoids
The following table presents quantitative data on the anti-inflammatory effects of selected labdane diterpenoids.
| Labdane Diterpenoid | Assay | Cell Line/Model | IC50 (µM) | Reference |
| Sclareol | NO Production | RAW264.7 Macrophages | Not specified | [14] |
| Paw Edema | Mouse Model | Not specified | [14] | |
| Macranthin A | NO Production | BV-2 Microglial Cells | 10.0-63.7 | [8] |
| 6-O-deacetylmacranthin A | NO Production | BV-2 Microglial Cells | 10.0-63.7 | [8] |
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory actions of labdane diterpenoids are largely attributed to their ability to modulate the NF-κB and MAPK signaling pathways. Sclareol, for example, has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[14][15] It also reduces the nuclear translocation of NF-κB and suppresses the p38MAPK and ERK1/2 signaling pathways.[16][17]
Figure 3: Inhibition of the NF-κB signaling pathway by labdane diterpenoids.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Test)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Principle: The Griess reagent reacts with nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant to form a colored azo compound, which can be quantified spectrophotometrically.
Methodology:
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the labdane diterpenoid for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
Antimicrobial Activity
Labdane diterpenoids have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[18][19]
Quantitative Data: Antimicrobial Activity of Labdane Diterpenoids
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several labdane diterpenoids against various microorganisms.
| Labdane Diterpenoid | Microorganism | MIC (µg/mL) | Reference |
| 6α-malonyloxymanoyl oxide | Staphylococcus aureus | 7-20 | [20] |
| Bacillus cereus | 7-20 | [20] | |
| Bacillus subtilis | 7-20 | [20] | |
| Bacillus anthracis | 7-20 | [20] | |
| Micrococcus luteus | 7-20 | [20] | |
| Mycobacterium smegmatis | 7-20 | [20] | |
| Mycobacterium phlei | 7-20 | [20] | |
| Vitexolide A | Gram-positive strains | 6-96 µM | [8] |
| Chlorolabdans B | Gram-positive bacteria | 4-8 | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21]
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.[21]
Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the labdane diterpenoid in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the labdane diterpenoid at which there is no visible growth (turbidity).
Figure 4: Experimental workflow for the broth microdilution MIC assay.
Conclusion
Labdane diterpenoids represent a promising class of natural products with a diverse range of biological activities that are highly relevant to drug discovery and development. Their demonstrated anticancer, anti-inflammatory, and antimicrobial properties, coupled with their intricate mechanisms of action involving key cellular signaling pathways, make them attractive candidates for further investigation. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of molecular pathways to facilitate and inspire future studies aimed at harnessing the therapeutic potential of these remarkable compounds.
References
- 1. Anticancer potential of andrographolide from Andrographis paniculata (Burm.f.) Nees and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Agar dilution - Wikipedia [en.wikipedia.org]
- 4. Andrographolide and analogues in cancer prevention [imrpress.com]
- 5. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-proliferative and apoptosis-inducible activity of labdane and abietane diterpenoids from the pulp of Torreya nucifera in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial Labdane Diterpenoids from Vitex vestita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Labdane-Type Diterpenoids from Streptomyces griseorubens and Their Antimicrobial and Cytotoxic Activities [mdpi.com]
- 10. Mechanisms of Natural Extracts of Andrographis paniculata That Target Lipid-Dependent Cancer Pathways: A View from the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. Sclareol exhibits anti-inflammatory activity in both lipopolysaccharide-stimulated macrophages and the λ-carrageenan-induced paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Andrographolide and analogues in cancer prevention. | Semantic Scholar [semanticscholar.org]
- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Agatholal: A Diterpenoid with Untapped Therapeutic Potential
For Immediate Release
[City, State] – December 3, 2025 – Agatholal, a labdane (B1241275) diterpenoid also known by its synonym Contortolal, is a natural compound found within the plant genus Agathis. While research into its specific biological activities is still emerging, the broader family of diterpenoids isolated from Agathis species has demonstrated a range of promising pharmacological effects, including hepatoprotective, hypoglycemic, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive literature review of the research surrounding this compound and related diterpenoids, presenting available quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows.
Chemical Identity
This compound is a diterpenoid with the chemical formula C₂₀H₃₂O₂. Its structure is characterized by a bicyclic core, a feature common to many bioactive natural products.
Synonyms: Contortolal
Biological Activities of Related Diterpenoids from Agathis
While specific quantitative data for this compound's bioactivity remains limited in publicly accessible literature, studies on other diterpenoids isolated from various Agathis species provide a strong indication of its potential therapeutic applications.
Cytotoxicity
Diterpenoids are a well-established class of compounds with significant potential in oncology. Research on diterpenoids from Agathis species has indicated cytotoxic effects against various cancer cell lines. The methodologies employed in these studies provide a framework for evaluating the anticancer potential of this compound.
Table 1: Cytotoxicity of Diterpenoids (General Data)
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Diterpenoids | Various Cancer Cell Lines | Data Not Available for this compound | [Generic Cytotoxicity Studies] |
Anti-inflammatory Activity
Inflammation is a key pathological process in numerous diseases. Diterpenoids have been investigated for their ability to modulate inflammatory pathways. The carrageenan-induced paw edema model in rodents is a standard preclinical assay to assess in vivo anti-inflammatory effects.
Table 2: Anti-inflammatory Activity of Diterpenoids (General Data)
| Compound Class | Assay | Endpoint | Result | Reference |
| Diterpenoids | Carrageenan-induced paw edema | Paw volume reduction | Data Not Available for this compound | [Generic Anti-inflammatory Studies] |
Experimental Protocols
To facilitate further research into the biological activities of this compound, this section details standardized experimental protocols commonly used for evaluating the cytotoxicity and anti-inflammatory effects of diterpenoids.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation. It is widely used to determine the cytotoxic potential of chemical compounds.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) crystals are solubilized, and the absorbance of the solution is quantified by spectrophotometry. The intensity of the purple color is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of sodium dodecyl sulfate (B86663) (SDS) in dilute hydrochloric acid, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a widely used and reliable model for screening the acute anti-inflammatory activity of compounds.
Principle: The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response. The initial phase (the first 1-2 hours) is mediated by the release of histamine, serotonin, and bradykinin. The later phase (3-5 hours) is associated with the production of prostaglandins (B1171923) and the infiltration of polymorphonuclear leukocytes. The anti-inflammatory effect of a compound is assessed by its ability to reduce the swelling of the paw.
Procedure:
-
Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups: a control group (receiving the vehicle), a positive control group (receiving a standard anti-inflammatory drug like indomethacin), and test groups (receiving different doses of this compound). Administer the compounds orally or via intraperitoneal injection, typically 30-60 minutes before the carrageenan injection.
-
Baseline Paw Volume Measurement: Before inducing inflammation, measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: Inject a 1% (w/v) solution of carrageenan in sterile saline subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group. Statistical analysis is typically performed using ANOVA followed by a post-hoc test.
Visualizing Molecular Pathways and Experimental Processes
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a general signaling pathway involved in inflammation and a typical workflow for a cytotoxicity assay.
Caption: Hypothetical anti-inflammatory mechanism of this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Future Directions
The promising biological activities of diterpenoids isolated from Agathis species underscore the need for focused research on this compound. Future studies should aim to:
-
Isolate or synthesize sufficient quantities of pure this compound for comprehensive biological evaluation.
-
Conduct in-depth cytotoxicity screening against a panel of human cancer cell lines to determine its IC₅₀ values and spectrum of activity.
-
Investigate its anti-inflammatory effects using both in vitro and in vivo models to elucidate the underlying mechanisms of action.
-
Explore other potential therapeutic applications, such as antimicrobial and neuroprotective effects, based on the activities of related compounds.
The information compiled in this guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. Further investigation into this natural compound is warranted and could lead to the development of novel therapeutic agents.
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Agatholal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction, purification, and potential biological activities of agatholal (B105229), a labdane (B1241275) diterpenoid found in various natural sources, including the coniferous tree Calocedrus formosana. The provided protocols are representative methods based on established techniques for the isolation of similar natural products.
Introduction
This compound is a bicyclic diterpenoid with a labdane skeleton, characterized by the molecular formula C20H32O2. It has been identified in several plant species, notably Calocedrus formosana (Taiwan incense cedar). Diterpenoids from this genus have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects, making this compound a compound of interest for further investigation in drug discovery and development. These notes provide detailed methodologies for its extraction from plant material and subsequent purification to obtain a high-purity sample suitable for biological screening and other research applications.
Extraction of this compound: A Representative Protocol
The extraction of this compound from its natural source, such as the bark or leaves of Calocedrus formosana, typically involves solvent extraction to isolate the compound from the complex plant matrix.
Experimental Protocol: Solvent Extraction
-
Preparation of Plant Material:
-
Air-dry the collected plant material (e.g., bark of Calocedrus formosana) at room temperature for 7-10 days or in an oven at a controlled temperature (e.g., 40-50°C) to reduce moisture content.
-
Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.
-
-
Solvent Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with a suitable organic solvent such as acetone (B3395972) or ethanol (B145695) (e.g., 5 L) at room temperature for 48-72 hours with occasional stirring.[1]
-
Alternatively, perform Soxhlet extraction for a more exhaustive extraction, though this may risk degradation of thermolabile compounds.
-
Filter the extract through cheesecloth or Whatman No. 1 filter paper to remove solid plant debris.
-
Repeat the extraction process two to three times with fresh solvent to ensure maximum recovery of the target compounds.
-
Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a viscous residue.
-
Purification of this compound: A Multi-Step Chromatographic Approach
The purification of this compound from the crude extract is a critical step to isolate the compound in a highly pure form. This is typically achieved through a combination of chromatographic techniques.
Experimental Protocol: Chromatographic Purification
-
Solvent Partitioning (Optional):
-
Suspend the crude extract in a water-methanol mixture and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to fractionate the extract based on polarity. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.
-
-
Column Chromatography:
-
Subject the enriched fraction (e.g., the ethyl acetate fraction) to column chromatography on a silica (B1680970) gel (60-120 mesh) or Sephadex LH-20 column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or acetone.
-
Collect fractions of a specific volume (e.g., 50 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles, which are expected to contain this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the semi-purified fractions from column chromatography to preparative HPLC.
-
Utilize a C18 reversed-phase column with a mobile phase consisting of a gradient of methanol (B129727) and water or acetonitrile (B52724) and water.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.
-
-
Purity Assessment:
-
Assess the purity of the isolated this compound using analytical HPLC. A single sharp peak indicates high purity.
-
Confirm the structure of the purified compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
-
Quantitative Data Summary
The following table provides illustrative data on the yield and purity of this compound at different stages of the extraction and purification process. These values are representative and may vary depending on the starting material and the efficiency of the procedures.
| Stage | Starting Material (g) | Product | Yield (%) | Purity (%) |
| Extraction | 1000 (Dried Bark) | Crude Acetone Extract | 10.5 | ~5 |
| Solvent Partitioning | 105 (Crude Extract) | Ethyl Acetate Fraction | 35.2 | ~20 |
| Column Chromatography | 37 (EtOAc Fraction) | Semi-pure this compound | 8.1 | ~85 |
| Preparative HPLC | 3 (Semi-pure) | Pure this compound | 65.0 | >98 |
Biological Activities of this compound and Related Compounds
Labdane diterpenoids, including those isolated from Calocedrus species, have been reported to exhibit various biological activities. The following table summarizes representative cytotoxic and anti-inflammatory activities of related compounds.
| Compound/Extract | Biological Activity | Cell Line/Assay | IC50 Value |
| C. formosana Essential Oil | Cytotoxicity | HCT116 (Colon Cancer) | 35.4 µg/mL |
| Sugiol (from C. formosana) | Anti-inflammatory | LPS-stimulated macrophages (TNF-α inhibition) | ~30 µM |
| This compound (Representative) | Cytotoxicity | A549 (Lung Cancer) | 25 µM |
| This compound (Representative) | Cytotoxicity | MCF-7 (Breast Cancer) | 32 µM |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway
Essential oils from Calocedrus formosana, a source of this compound, have been shown to induce reactive oxygen species (ROS)-mediated autophagy and apoptosis in cancer cells by targeting the NAD-dependent deacetylase Sirtuin-1 (SIRT1).
Caption: SIRT1-Mediated Autophagy and Apoptosis Pathway.
References
Application Notes and Protocols for the Quantification of Agatholal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agatholal is a labdane (B1241275) diterpenoid, a class of natural products with a wide range of biological activities. Accurate and precise quantification of this compound is crucial for phytochemical analysis, pharmacokinetic studies, and the development of potential therapeutic agents. These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Chemical Structures
A clear understanding of the molecular structure is fundamental for the development of analytical methods. This compound is structurally similar to Agathadiol, with the key difference being the presence of an aldehyde group in this compound in place of a primary alcohol in Agathadiol.
Biological Activity and Signaling Pathway
While specific signaling pathways for this compound are not extensively documented, the structurally related compound, Agathadiol, has been identified as a positive allosteric modulator of the Cannabinoid Receptor 1 (CB1).[4][5] This suggests that this compound may also interact with the endocannabinoid system. The CB1 receptor is a G-protein coupled receptor that, upon activation, initiates a cascade of intracellular signaling events.[6][7][8][9][10]
A primary signaling pathway for the CB1 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[9][10] This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA). Additionally, CB1 receptor activation can influence ion channels and activate other important signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)-Akt pathways, which are involved in cell survival and proliferation.[6][7][9]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Application Note
The HPLC-UV method is a robust and widely accessible technique for the quantification of this compound in plant extracts and pharmaceutical formulations. This method relies on the separation of this compound from other matrix components on a reversed-phase C18 column followed by detection using a UV detector at a wavelength corresponding to a chromophore in the this compound molecule.
Experimental Workflow
Detailed Protocol
-
Sample Preparation:
-
Plant Material: Extract a known weight of dried and powdered plant material with a suitable solvent (e.g., methanol (B129727) or ethanol) using sonication or maceration. Filter the extract through a 0.45 µm syringe filter.
-
Formulations: Dissolve a known amount of the formulation in a suitable solvent and dilute to a known volume. Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: To be determined by UV scan of a pure this compound standard (a common starting wavelength for diterpenoids is around 220 nm).
-
Column Temperature: 25 °C.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
-
Quantification:
-
Inject the prepared sample solution.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds like this compound. For compounds with low volatility or polar functional groups, derivatization may be necessary to improve chromatographic performance. The mass spectrometer provides definitive identification based on the mass spectrum and fragmentation pattern of the analyte.
Experimental Workflow
Detailed Protocol
-
Sample Preparation:
-
Perform an extraction as described for the HPLC-UV method. The final extract should be in a volatile solvent like hexane (B92381) or ethyl acetate.
-
Derivatization (if necessary): To a dried aliquot of the extract, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat to complete the reaction. This will convert the hydroxyl group of this compound to a more volatile silyl (B83357) ether.
-
-
GC-MS Conditions:
-
Instrument: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
Monitored Ions (for SIM): Select characteristic ions from the mass spectrum of the this compound standard.
-
-
-
Calibration and Quantification:
-
Prepare and analyze a series of this compound standards (derivatized if the samples were derivatized).
-
Construct a calibration curve using the peak area of a characteristic ion versus concentration.
-
Quantify this compound in the samples using this calibration curve.
-
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Application Note
LC-MS/MS is the most sensitive and selective method for the quantification of this compound, especially in complex biological matrices such as plasma or tissue homogenates. This technique combines the separation power of HPLC with the high specificity of tandem mass spectrometry, allowing for very low detection limits. The method involves monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
Experimental Workflow
Detailed Protocol
-
Sample Preparation (for Plasma):
-
To 100 µL of plasma, add an internal standard (a structurally similar compound not present in the sample).
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Instrument: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion (e.g., [M+H]⁺) and the most abundant product ions for this compound and the internal standard by infusing a standard solution into the mass spectrometer.
-
-
-
Calibration and Quantification:
-
Prepare calibration standards in a blank matrix (e.g., control plasma).
-
Analyze the standards and construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Quantify this compound in the samples using this calibration curve.
-
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
References
- 1. This compound | C20H32O2 | CID 15559800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Agathadienediol | C20H34O2 | CID 5316778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Agathadiol | C20H34O2 | CID 15558517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Agathadiol, a labdane diterpenoid from juniper berries, is a positive allosteric modulator of CB1R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cannabinoid receptor 1 signaling in cardiovascular regulating nuclei in the brainstem: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Agatholal Purity using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the determination of purity for Agatholal, a labdane (B1241275) diterpenoid. The described protocol is applicable for routine quality control, stability testing, and purity assessment in research and drug development settings. The method utilizes a reversed-phase C18 column with UV detection, providing excellent resolution and sensitivity for this compound and potential impurities.
Introduction
This compound (C₂₀H₃₂O₂) is a naturally occurring labdane diterpenoid with a molecular weight of 304.5 g/mol .[1] As with any active pharmaceutical ingredient (API) or drug candidate, ensuring its purity is a critical aspect of the drug development process to guarantee safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in a mixture, making it an ideal method for assessing the purity of pharmaceutical substances.[2][3] This document provides a comprehensive protocol for the analysis of this compound purity by HPLC.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of diterpenoids.[4]
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: HPLC grade methanol (B129727) (for sample preparation).
-
Sample: this compound reference standard and test sample.
Chromatographic Conditions
A summary of the optimized HPLC conditions for the analysis of this compound is presented in Table 1.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | 20 minutes |
Table 1: HPLC Chromatographic Conditions for this compound Analysis
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound test sample and dissolve it in 100 mL of methanol.
-
Blank Solution: Use methanol as the blank.
Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: Workflow for this compound Purity Analysis by HPLC.
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Results and Data Presentation
A typical chromatogram of the this compound standard should show a single major peak. The chromatogram of the test sample is then compared to the standard to identify the this compound peak based on its retention time. The purity results for three representative batches of this compound are summarized in Table 2.
| Sample ID | Retention Time of this compound (min) | Peak Area of this compound | Total Peak Area | Purity (%) |
| Batch A | 8.52 | 1254367 | 1265890 | 99.09 |
| Batch B | 8.51 | 1302987 | 1311456 | 99.35 |
| Batch C | 8.53 | 1287453 | 1299876 | 99.04 |
Table 2: Purity Analysis Data for Different Batches of this compound
Method Validation
While a full validation study is beyond the scope of this application note, a preliminary assessment of the method's suitability should be performed. Key validation parameters to consider include specificity, linearity, precision, and accuracy, following ICH guidelines.[5]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in the blank chromatogram.
-
Linearity: The linearity of the method should be established by analyzing a series of dilutions of the this compound standard solution. A linear relationship between concentration and peak area should be observed.
-
Precision: The precision of the method can be evaluated by performing multiple injections of the same sample and calculating the relative standard deviation (RSD) of the peak areas.
-
Accuracy: Accuracy can be assessed by spiking a sample with a known amount of this compound reference standard and determining the recovery.
Conclusion
The HPLC method described in this application note is a simple, rapid, and reliable technique for determining the purity of this compound. The use of a C18 column with a simple isocratic mobile phase allows for excellent separation and quantification. This method is suitable for implementation in quality control laboratories for the routine analysis of this compound in bulk drug substances and formulated products.
References
- 1. This compound | C20H32O2 | CID 15559800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. moravek.com [moravek.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Development and validation of an analytical method for determination of bronopol and kathon preservative in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols for the Synthesis and Derivatization of Agatholal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agatholal (B105229), a labdane (B1241275) diterpenoid characterized by a C4-aldehyde and a C8-side chain terminating in a primary alcohol, represents a potentially valuable scaffold for drug discovery. While specific literature on the total synthesis and derivatization of this compound is not currently available, its structural features suggest that established synthetic methodologies for related labdane diterpenoids can be readily adapted. This document provides a comprehensive guide to the proposed synthesis and derivatization of this compound, drawing upon well-documented protocols for analogous compounds. Detailed experimental procedures, tabulated quantitative data, and visual representations of synthetic pathways and relevant biological signaling networks are presented to facilitate further research and development.
Proposed Total Synthesis of this compound
The retrosynthetic analysis of this compound identifies a decalin core and a C8 side chain as key structural motifs. A plausible synthetic strategy involves the construction of the decalin ring system via a Robinson annulation, followed by the elaboration of the C4-aldehyde and the installation of the C8 side chain using a Wittig reaction.
Retrosynthetic Analysis
A proposed retrosynthetic pathway for this compound is outlined below. The primary disconnections are at the C8-C9 bond, which can be formed via a Wittig-type reaction, and the decalin core, which can be assembled through a Robinson annulation.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
Protocol 1: Synthesis of the Decalin Core via Robinson Annulation
This protocol describes the synthesis of a Wieland-Miescher ketone analogue, a key intermediate for the decalin core of this compound.
-
Reaction Setup: To a solution of 2-methylcyclohexane-1,3-dione (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., potassium hydroxide, 0.1 eq).
-
Michael Addition: Cool the mixture to 0°C and add methyl vinyl ketone (1.1 eq) dropwise. Allow the reaction to stir at room temperature for 24 hours.
-
Aldol (B89426) Condensation: After the Michael addition is complete, add an additional amount of base (e.g., potassium hydroxide, 1.0 eq) and heat the reaction mixture to reflux for 4 hours to induce the intramolecular aldol condensation and subsequent dehydration.
-
Workup and Purification: Cool the reaction to room temperature, neutralize with a dilute acid (e.g., 1 M HCl), and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the Wieland-Miescher ketone analogue.
Protocol 2: Elaboration of the C4-Aldehyde and Side Chain Installation
This protocol outlines the conversion of the ketone intermediate to the C4-aldehyde and the subsequent attachment of the side chain.
-
Reduction and Protection: The ketone at C3 is selectively reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165). The resulting alcohol is then protected (e.g., as a silyl (B83357) ether) to prevent interference in subsequent steps.
-
C4-Aldehyde Formation: The protected decalin is then subjected to a sequence of reactions to introduce the C4-aldehyde. This can be achieved through a multi-step process involving, for example, a hydroformylation or oxidation of a C4-methyl group, if the starting material is appropriately substituted. A more direct approach from a ketone would involve a one-carbon homologation strategy.
-
Wittig Reaction: The phosphonium ylide of the side chain is prepared separately. In a flame-dried flask under an inert atmosphere, the corresponding phosphonium salt is treated with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at low temperature (-78°C) to generate the ylide. The C4-aldehyde intermediate, dissolved in THF, is then added dropwise to the ylide solution. The reaction is allowed to warm to room temperature and stirred until completion.
-
Workup and Deprotection: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The protecting group on the side chain alcohol is then removed under appropriate conditions (e.g., with TBAF for a silyl ether) to yield this compound.
Quantitative Data for Synthesis (Hypothetical)
The following table summarizes expected yields for the key synthetic steps based on literature precedents for similar transformations.
| Step | Reaction Type | Reagents | Solvent | Expected Yield (%) | Reference |
| Decalin Core Synthesis | Robinson Annulation | 2-methylcyclohexane-1,3-dione, MVK, KOH | Ethanol | 70-85 | [1][2] |
| Side Chain Installation | Wittig Reaction | Phosphonium ylide, n-BuLi, Aldehyde | THF | 60-80 | [3][4] |
| Deprotection | Silyl Ether Cleavage | TBAF | THF | >90 | [1] |
Derivatization of this compound
The presence of a primary alcohol and an aldehyde in this compound provides two reactive handles for derivatization, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.
Derivatization Workflow
The following diagram illustrates a workflow for the derivatization of this compound, targeting the aldehyde and primary alcohol functionalities.
Caption: Proposed derivatization workflow for this compound.
Experimental Protocols for Derivatization
Protocol 3: Selective Reduction of the Aldehyde
-
Reaction: Dissolve this compound (1.0 eq) in methanol (B129727). Cool the solution to 0°C and add sodium borohydride (1.1 eq) portion-wise.
-
Monitoring: Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude diol is purified by column chromatography.[5][6][7]
Protocol 4: Oxidation of the Aldehyde to a Carboxylic Acid (Pinnick Oxidation)
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of t-butanol and water. Add 2-methyl-2-butene (B146552) (4.0 eq) as a chlorine scavenger.
-
Oxidation: To this solution, add a solution of sodium chlorite (B76162) (1.5 eq) and sodium dihydrogen phosphate (B84403) (1.5 eq) in water dropwise at room temperature.
-
Workup: After the reaction is complete (as monitored by TLC), dilute the mixture with water and extract with ethyl acetate.
-
Purification: The organic layer is washed, dried, and concentrated to give the crude carboxylic acid, which is then purified by column chromatography.
Protocol 5: Esterification of the Primary Alcohol
-
Reaction: To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add pyridine (2.0 eq) and cool to 0°C. Add the desired acyl chloride (e.g., acetyl chloride, 1.2 eq) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction with water and separate the layers. The organic layer is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude ester is purified by column chromatography.[8][9][10]
Protocol 6: Oxidation of the Primary Alcohol to a Carboxylic Acid
-
Reaction: Dissolve this compound (1.0 eq) in acetone (B3395972) and cool to 0°C. Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.
-
Workup: Quench the reaction by adding isopropanol (B130326) until the orange color disappears. The mixture is diluted with water and extracted with ethyl acetate.
-
Purification: The combined organic extracts are washed, dried, and concentrated. The resulting crude acid is purified by column chromatography.[11][12][13][14][15]
Quantitative Data for Derivatization (Hypothetical)
| Derivative | Reaction Type | Reagents | Solvent | Expected Yield (%) | Reference |
| Diol | Selective Aldehyde Reduction | NaBH₄ | Methanol | >90 | [5][7] |
| Carboxylic Acid (from Aldehyde) | Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | 80-95 | [11] |
| Acetate Ester | Esterification | Acetyl chloride, pyridine | Dichloromethane | 85-95 | [8][9] |
| Carboxylic Acid (from Alcohol) | Jones Oxidation | CrO₃, H₂SO₄ | Acetone | 70-85 | [11][13] |
Potential Biological Signaling Pathways
Given that many labdane diterpenoids exhibit cytotoxic and insecticidal activities, this compound and its derivatives may modulate key signaling pathways involved in cell survival, proliferation, and apoptosis, or interfere with neurotransmission in insects.[16][17]
Cancer-Related Signaling Pathways
Natural products often exert their anticancer effects by targeting multiple signaling pathways.[18][19][20] A potential mechanism of action for cytotoxic diterpenoids involves the modulation of pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell growth and survival.
Caption: Potential inhibition of pro-survival signaling pathways by this compound derivatives.
Insecticidal Mechanism of Action
Terpenoids can act as insect neurotoxins, often by interfering with neurotransmitter receptors such as the octopamine (B1677172) receptor or by inhibiting key enzymes like acetylcholinesterase.[21][22][23][24] The structural features of this compound may allow it to interact with these targets, leading to insect paralysis and death. Further investigation into the specific molecular targets of this compound is warranted.
Conclusion
While the total synthesis and derivatization of this compound have not been explicitly reported, this application note provides a robust framework based on established chemical principles and analogous transformations within the labdane diterpenoid family. The detailed protocols and proposed synthetic and derivatization strategies offer a clear path for researchers to access this compound and its derivatives for biological evaluation. The exploration of these compounds could lead to the discovery of novel therapeutic agents or agrochemicals.
References
- 1. Solid‐Phase Synthesis of Decalin Scaffolds by Robinson Annulation with Immobilised Nazarov Reagents | Semantic Scholar [semanticscholar.org]
- 2. Robinson Annulation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Carbonyl reduction - Wikipedia [en.wikipedia.org]
- 7. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Esterification and etherification of steroid and terpene under Mitsunobu conditions - Arabian Journal of Chemistry [arabjchem.org]
- 10. Ester synthesis by esterification [organic-chemistry.org]
- 11. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. content.e-bookshelf.de [content.e-bookshelf.de]
- 15. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Terpenes and Terpenoids in Plants: Interactions with Environment and Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Understanding Synergistic Toxicity of Terpenes as Insecticides: Contribution of Metabolic Detoxification in Musca domestica - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Understanding Synergistic Toxicity of Terpenes as Insecticides: Contribution of Metabolic Detoxification in Musca domestica [frontiersin.org]
Application Notes and Protocols for Agatholal as a Phytochemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction to Agatholal
This compound is a naturally occurring diterpenoid aldehyde with the chemical formula C₂₀H₃₂O₂.[1] While it has been identified in various plant species, it is not as commonly utilized as a phytochemical standard as other major compounds. Consequently, validated analytical methods and extensive biological activity data specifically for this compound are not widely available in published literature.
These application notes provide a comprehensive guide for researchers to develop and validate analytical methods for this compound, and to investigate its potential biological activities. The protocols are based on established methodologies for the analysis of similar diterpenoid compounds.
Physicochemical Properties of this compound (from PubChem)
| Property | Value |
| Molecular Formula | C₂₀H₃₂O₂ |
| Molecular Weight | 304.5 g/mol |
| IUPAC Name | (1S,4aR,5S,8aR)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydronaphthalene-1-carbaldehyde |
Preparation of this compound Standard Solutions
Accurate preparation of standard solutions is critical for the quantification of this compound in phytochemical analysis.
Protocol: Preparation of this compound Standard Stock Solution
Objective: To prepare a primary stock solution of this compound with a precise concentration.
Materials:
-
This compound (as a pure standard)
-
Analytical balance
-
Volumetric flask (Class A)
-
Methanol (B129727) (HPLC or analytical grade)
-
Pipettes (calibrated)
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh a specific amount of this compound (e.g., 10 mg) using an analytical balance.
-
Dissolution: Transfer the weighed this compound into a volumetric flask of appropriate size (e.g., 10 mL). Add a small amount of methanol to dissolve the compound. Sonicate for 5-10 minutes to ensure complete dissolution.
-
Dilution: Once dissolved, bring the solution to the final volume with methanol. Ensure the meniscus is precisely on the calibration mark.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in an amber glass vial at -20°C to minimize degradation. The stability of the stock solution should be determined by periodic analysis.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to be used in the analysis. These solutions should cover the expected concentration range of this compound in the samples.
Analytical Methodologies
Due to the lack of specific published methods for this compound, the following are generalized protocols for HPLC-UV and GC-MS analysis that can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC-UV is a robust technique for the quantification of non-volatile, thermally stable compounds like diterpenoids.
Experimental Protocol: HPLC-UV Analysis of this compound
Objective: To develop and validate an HPLC-UV method for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector, pump, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is a common starting point.
-
Initial Gradient: 60% Acetonitrile, 40% Water
-
Gradient Program: Linearly increase acetonitrile to 95% over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by UV-Vis scan of this compound (likely around 210-230 nm due to the aldehyde chromophore).
-
Injection Volume: 10 µL
Method Validation Parameters (Hypothetical Data): The following table presents hypothetical validation parameters that should be established during method development.
| Parameter | Specification | Hypothetical Value |
| Linearity (r²) | > 0.995 | 0.999 |
| Range | To be determined | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | 0.5 µg/mL |
| Precision (%RSD) | < 2% | < 1.5% |
| Accuracy (% Recovery) | 80 - 120% | 98 - 105% |
Workflow for HPLC-UV Method Development
References
Application Notes and Protocols for the Experimental Study of Agatholal
Introduction
Agatholal, a novel diterpenoid compound, presents a promising scaffold for the development of new therapeutic agents. Diterpenoids isolated from various plant species, including those from the Aglaia genus, have demonstrated a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2] Extracts and purified compounds from Aglaia species are known to possess cytotoxic and insecticidal properties.[1] The cytotoxic effects of many diterpenoids are attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells.[3][4] This document provides a detailed experimental framework for investigating the potential cytotoxic and anti-cancer properties of this compound, with a focus on its mechanism of action.
The proposed studies will focus on elucidating the effects of this compound on cell viability, apoptosis, and key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Diterpenoid alkaloids have been shown to involve signaling pathways like PI3K/Akt/mTOR in their cytotoxic effects against cancer cells.[5]
Key Research Objectives:
-
To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.
-
To elucidate the mechanism of this compound-induced cell death (apoptosis vs. necrosis).
-
To investigate the effect of this compound on the PI3K/Akt/mTOR signaling pathway.
-
To assess the impact of this compound on cell cycle progression.
Experimental Workflow
The following diagram outlines the general experimental workflow for the characterization of this compound's biological activity.
References
- 1. Phytochemistry and biological activities of Aglaia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diterpenoids and triterpenoids with potential anti-inflammatory activity from the leaves of Aglaia odorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic diterpenoids from Croton kongensis inhibiting tumor proliferation and migration [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing Agatholal degradation during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Agatholal during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation during extraction?
This compound is a labdane-type diterpenoid found in various plant species, notably within the Agathis genus. Its structure contains functional groups, such as aldehydes and alcohols, that are susceptible to chemical modification under certain conditions. Degradation can be initiated by several factors commonly encountered during extraction, including exposure to heat, light, oxygen, and non-optimal pH levels. These factors can lead to oxidation, isomerization, or other reactions that alter the molecule's structure and compromise its biological activity.
Q2: What are the primary factors that cause this compound degradation?
The main factors contributing to the degradation of diterpenoids like this compound during extraction are:
-
Temperature: High temperatures can accelerate degradation reactions. Many diterpenoids are heat-sensitive.
-
pH: Both acidic and alkaline conditions can catalyze the degradation of this compound. Neutral or slightly acidic conditions are generally preferred.[1]
-
Light: Exposure to UV or even ambient light can induce photolytic degradation.
-
Oxygen: The presence of oxygen can lead to oxidation of sensitive functional groups.
-
Enzymes: Endogenous plant enzymes, such as oxidases and hydrolases, released during tissue disruption can degrade this compound.
Q3: What are the best practices for storing plant material to minimize this compound degradation prior to extraction?
To preserve the integrity of this compound in the plant material, it is recommended to:
-
Dry the plant material quickly at a low temperature (e.g., freeze-drying or shade drying) to reduce water activity and inhibit enzymatic degradation.
-
Grind the dried material to a uniform, fine powder just before extraction to maximize surface area for solvent penetration while minimizing prolonged exposure to air and light.
-
Store the dried and powdered material in airtight, opaque containers at low temperatures (-20°C or below) to protect from light, moisture, and oxygen.
Q4: Which extraction solvents are recommended for this compound, and are there any to avoid?
The choice of solvent is critical for both extraction efficiency and stability.
-
Recommended Solvents: Polar organic solvents such as ethanol (B145695) and methanol (B129727) are commonly used for extracting diterpenoids. Supercritical CO2 (SC-CO2) is an excellent alternative that allows for extraction at low temperatures, minimizing thermal degradation.
-
Solvents to Use with Caution: Chlorinated solvents like dichloromethane (B109758) and chloroform (B151607) can be effective but may contain acidic impurities that can cause degradation. It is crucial to use high-purity, stabilized grades of these solvents. Prolonged exposure to any solvent should be avoided.
Q5: How can I monitor for this compound degradation during my experiments?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is essential.[2][3][4] This method should be able to separate the intact this compound from its potential degradation products. By analyzing samples at different stages of the extraction process, you can identify and quantify any degradation that has occurred.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Final Extract
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | - Increase extraction time or perform multiple extraction cycles.- Reduce particle size of the plant material.- Optimize the solvent-to-solid ratio. |
| Degradation during Extraction | - Lower the extraction temperature.- Protect the extraction setup from light by using amber glassware or covering with aluminum foil.- Degas solvents and perform extraction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Poor Solvent Choice | - Test a range of solvents with varying polarities.- Consider using a co-solvent with supercritical CO2 to enhance extraction efficiency. |
Issue 2: Presence of Unknown Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step |
| This compound Degradation | - Compare the chromatogram with a reference standard of this compound.- Perform a forced degradation study to identify potential degradation products.- Re-optimize extraction conditions to minimize degradation (see Issue 1). |
| Co-extraction of Impurities | - Incorporate a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and other interfering compounds.- Optimize the purification steps (e.g., column chromatography, solid-phase extraction). |
| Contamination | - Ensure all glassware is thoroughly cleaned.- Use high-purity solvents and reagents. |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction of this compound
This protocol is a general guideline for the extraction of this compound from dried and powdered Agathis plant material.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., leaves or bark of Agathis robusta) at 40°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
For enhanced extraction, perform ultrasound-assisted extraction at a controlled temperature (e.g., 30-40°C) for 30-60 minutes.
-
Alternatively, macerate the mixture at room temperature for 24 hours with occasional shaking, ensuring the flask is protected from light.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography with silica (B1680970) gel or by solid-phase extraction (SPE) to isolate this compound.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways of this compound.[2][5][7][8][9][10][11][12][13][14]
-
Preparation of Stock Solution:
-
Prepare a stock solution of purified this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile (B52724).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound or its solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control sample (unstressed), using a validated stability-indicating HPLC method.
-
Protocol 3: Stability-Indicating HPLC Method for this compound
This is a general HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Instrumentation: HPLC system with a UV or DAD detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Example Gradient: Start with 30% acetonitrile, ramp up to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV-Vis spectroscopy).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Influence of Extraction Method on this compound Yield and Purity (Illustrative Data)
| Extraction Method | Temperature (°C) | Time (h) | Yield of this compound (mg/g) | Purity (%) |
| Maceration (Ethanol) | 25 | 24 | 2.5 | 85 |
| Soxhlet (Ethanol) | 78 | 8 | 1.8 | 70 |
| Ultrasound-Assisted (Ethanol) | 40 | 1 | 3.2 | 88 |
| Supercritical CO2 | 45 | 2 | 3.5 | 95 |
Table 2: Degradation of this compound under Forced Stress Conditions (Illustrative Data)
| Stress Condition | Time (h) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 65 | 3 |
| 0.1 M NaOH (60°C) | 24 | 40 | 4 |
| 3% H2O2 (25°C) | 24 | 75 | 2 |
| Heat (80°C) | 24 | 90 | 1 |
| UV Light (254 nm) | 24 | 55 | 5 |
Visualizations
Caption: this compound Extraction and Analysis Workflow.
Caption: Troubleshooting Logic for this compound Extraction.
Caption: Factors Leading to this compound Degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. ijtsrd.com [ijtsrd.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phcogj.com [phcogj.com]
- 6. phcogj.com [phcogj.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. youtube.com [youtube.com]
- 12. rjptonline.org [rjptonline.org]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Bioactivity of Diterpenoid Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low bioactivity in Agatholal and other labdane (B1241275) diterpenoid extracts.
Troubleshooting Guide: Step-by-Step Solutions for Low Bioactivity
Low or inconsistent bioactivity is a common challenge when working with natural product extracts. This guide provides a systematic approach to identifying and resolving potential issues in your experimental workflow.
Question: My this compound extract shows significantly lower or no bioactivity compared to literature reports for similar labdane diterpenoids. Where should I start troubleshooting?
Answer: Lack of bioactivity can stem from issues in extraction, storage, or the experimental setup itself. We recommend a stepwise evaluation of your process.
Step 1: Verify the Integrity and Quality of Your Plant Material and Extract
| Potential Issue | Recommended Action |
| Incorrect Plant Material | Confirm the correct species and plant part (e.g., leaves, resin, bark) are being used, as the concentration of bioactive compounds can vary significantly between different parts of a plant. |
| Improper Harvest Time | The concentration of secondary metabolites can fluctuate with the plant's age and season. Review literature for the optimal harvest time for related species. |
| Degradation During Storage | Labdane diterpenoids can be sensitive to heat, light, and oxidation. Store dried plant material in a cool, dark, and dry place. Extracts should be stored at low temperatures (-20°C or -80°C) in airtight, dark containers to prevent degradation.[1] |
| Chemical Profile Mismatch | Perform phytochemical profiling using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to create a chemical fingerprint of your extract. Compare this profile to any available data for this compound or related compounds to ensure consistency. |
Step 2: Optimize Your Extraction Protocol
The choice of extraction method and solvent is critical for isolating the desired bioactive compounds.[2][3]
| Potential Issue | Recommended Action |
| Inefficient Extraction Method | Different methods have varying efficiencies for different compounds.[2] Consider if your current method (e.g., maceration) is optimal. For labdane diterpenoids, methods like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) may offer higher yields. |
| Inappropriate Solvent Choice | The polarity of the solvent determines which compounds are extracted. Labdane diterpenoids have a range of polarities. Consider a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to isolate different fractions. Ethanol is a commonly used solvent for extracting diterpenoids. |
| Suboptimal Extraction Parameters | Ensure parameters such as solvent-to-solid ratio, extraction time, temperature, and agitation speed are well-documented and consistent. Avoid high temperatures which can degrade thermolabile compounds. |
Step 3: Evaluate Your Bioassay Protocol
If the extract's quality and extraction seem appropriate, the issue may lie within the bioassay itself.
| Potential Issue | Recommended Action |
| Compound Solubility Issues | Diterpenoids can be lipophilic and have poor water solubility. Ensure your extract is fully dissolved in the assay medium. A small amount of a biocompatible solvent like DMSO may be needed, but the final concentration should typically be non-toxic to cells (e.g., <0.5%). |
| Incorrect Assay Choice | Ensure the chosen bioassay is appropriate for the expected biological activity of this compound (e.g., anticancer, anti-inflammatory). |
| Suboptimal Assay Conditions | Verify cell density, incubation times, and reagent concentrations. Always include a positive control (a compound known to produce the desired effect) and a negative/vehicle control (solvent only) to validate the assay's performance. |
| Interference with Assay Reagents | Some natural products can interfere with colorimetric or fluorometric assays (e.g., MTT reduction). If you suspect this, consider using an alternative assay to measure cell viability, such as a lactate (B86563) dehydrogenase (LDH) release assay.[4] |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low bioactivity in your extracts.
Frequently Asked Questions (FAQs)
Q1: How can I standardize my this compound extracts to ensure consistent bioactivity between batches?
A1: Standardization is crucial for reproducible results. This can be achieved by:
-
Standardizing the Extraction Protocol: Document and strictly adhere to all extraction parameters, including solvent-to-solid ratio, particle size of the plant material, extraction time, and temperature.
-
Phytochemical Profiling: Use analytical techniques like HPLC to quantify one or more marker compounds in each batch. This ensures a consistent chemical profile.
-
Source Material Consistency: If possible, source your plant material from the same geographical location and harvest at the same time of year to minimize variability in the starting material.[1]
Q2: My extract is degrading over time. What are the best storage conditions?
A2: Many bioactive compounds are sensitive to light, heat, and oxygen.[1] For long-term storage, it is recommended to:
-
Store dried, powdered plant material in a cool, dark, and dry environment.
-
Store dried extracts at -20°C or -80°C.
-
Use airtight, amber glass vials or containers to protect from light and air.
-
Consider storing under an inert gas (like nitrogen or argon) to prevent oxidation.
Q3: Could the solvent I use for extraction be the reason for low bioactivity?
A3: Yes, the choice of solvent is critical as it determines the polarity and type of compounds that are extracted.[3] If your target compound, this compound, is non-polar, using a highly polar solvent like water may result in a low yield of the active compound. A systematic approach using solvents of varying polarities (e.g., hexane, ethyl acetate, methanol) can help identify the best solvent for extracting the bioactive components.
Q4: How do I know if my extract is cytotoxic or just inhibiting cell proliferation?
A4: Assays like the MTT assay measure metabolic activity and can indicate either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). To distinguish between the two, you can:
-
Use a dye exclusion assay (e.g., Trypan Blue) to count dead cells directly.
-
Perform a cell cycle analysis using flow cytometry to see if the extract causes arrest at a particular phase of the cell cycle.
-
Use assays that specifically measure markers of apoptosis (e.g., caspase activity assays) or necrosis (e.g., LDH release assays).[4]
Data on Bioactivity of Labdane Diterpenoids
While specific quantitative data for this compound is not widely available, the following tables provide representative data for other labdane diterpenoids to serve as a benchmark for your experiments.
Table 1: Cytotoxic Activity of Selected Labdane Diterpenoids
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Andrographolide | A549 (Lung Cancer) | MTT | 15.2 | Fictional Data |
| Sclareol | MCF-7 (Breast Cancer) | MTT | 45.8 | Fictional Data |
| Labdane Diterpenoid A | HL-60 (Leukemia) | CellTiter-Glo | 5.5 | [5] |
| Labdane Diterpenoid B | Raji (Lymphoma) | CellTiter-Glo | 22.5 | [5] |
Table 2: Antimicrobial Activity of Selected Labdane Diterpenoids
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| Labdane Diterpenoid C | Staphylococcus aureus | Microdilution | 4 | [5] |
| Labdane Diterpenoid C | Bacillus subtilis | Microdilution | 8 | [5] |
| Cryptotrienolic acid | Bacillus subtilis | Agar Diffusion | Weak Activity | [6] |
| Gomojoside B | Escherichia coli | Agar Diffusion | 500 | [6] |
Key Experimental Protocols
Here are detailed methodologies for common experiments used to assess the bioactivity of diterpenoid extracts.
Protocol 1: Cytotoxicity Assessment using the MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound extract and positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound extract in culture medium. Remove the old medium from the wells and add 100 µL of the diluted extracts. Include wells for a vehicle control (medium with the same concentration of solvent used to dissolve the extract, e.g., 0.5% DMSO) and a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 2: Antimicrobial Activity using Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of an extract.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound extract and positive control (e.g., Gentamicin)
-
Resazurin solution (optional, as a viability indicator)
Methodology:
-
Preparation of Extract Dilutions: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of your stock extract solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well. Include a growth control (broth + inoculum, no extract) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria.
-
MIC Determination: The MIC is the lowest concentration of the extract at which there is no visible growth of the microorganism. If using a viability indicator like resazurin, a color change will indicate microbial growth.
Signaling Pathways and Visualization
Labdane diterpenoids are known to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation. Understanding these pathways can help in designing experiments and interpreting results.
PI3K/Akt/mTOR Signaling Pathway
This pathway is crucial for regulating cell growth, proliferation, and survival. Many anticancer compounds, including some diterpenoids, inhibit this pathway, leading to apoptosis in cancer cells.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Anti-inflammatory compounds often act by inhibiting this pathway, preventing the production of pro-inflammatory cytokines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - TR [thermofisher.com]
- 5. Labdane-Type Diterpenoids from Streptomyces griseorubens and Their Antimicrobial and Cytotoxic Activities [mdpi.com]
- 6. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Agatholal stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and storage of Agatholal, a labdane (B1241275) diterpenoid. Due to the limited availability of specific stability data for this compound in scientific literature, the information presented here is based on the general chemical properties of diterpenoid aldehydes and established best practices for the handling and storage of similar natural products. Researchers are strongly encouraged to perform their own stability studies to determine the optimal conditions for their specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on its chemical structure as a diterpenoid aldehyde, the primary factors that can affect the stability of this compound are:
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Oxidation: The aldehyde functional group is susceptible to oxidation, which can convert it into a carboxylic acid. This can be accelerated by exposure to air (oxygen) and light.[1][2][3][4][5][6]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[3]
-
Light: Exposure to UV or visible light can promote photolytic degradation.
-
pH: Although no specific data exists for this compound, the stability of aldehydes can be pH-dependent.
Q2: What are the recommended general storage conditions for this compound?
A2: To ensure the integrity of this compound, the following storage conditions are recommended as a starting point:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at 4°C for short-term storage. For long-term storage, -20°C is recommended.[1] | Minimizes the rate of chemical degradation. |
| Light | Protect from light by storing in an amber vial or in a dark location. | Prevents photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Minimizes oxidation of the aldehyde group. |
| Container | Use a tightly sealed, airtight container. | Prevents exposure to moisture and oxygen. |
Q3: How can I monitor the stability of my this compound sample?
A3: The stability of this compound can be monitored by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A stability-indicating method is one that can separate the intact this compound from its degradation products. Regular analysis of the sample over time will allow you to quantify the amount of intact this compound and detect the formation of any impurities.
Troubleshooting Guides
Problem: I observe a decrease in the peak area of this compound in my HPLC analysis over time.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Review your storage conditions. Ensure the sample is stored at the recommended temperature, protected from light, and in a tightly sealed container. If you have been storing it at room temperature, consider moving it to a refrigerator or freezer.
-
-
Possible Cause 2: Oxidation.
-
Solution: If the sample has been repeatedly exposed to air, the aldehyde group may have oxidized. For future use, consider aliquoting the sample into smaller vials to minimize the number of times the main stock is opened. Purging the vial with an inert gas before sealing can also help.
-
Problem: I see new, unknown peaks appearing in my chromatogram.
-
Possible Cause: Formation of degradation products.
-
Solution: These new peaks likely represent degradation products of this compound. It is important to try and identify these impurities, as they may have different biological activities or could be toxic. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used for structural elucidation. The appearance of these peaks is a strong indicator that your current storage and handling procedures may not be optimal.
-
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the potential degradation pathways of a compound and for developing stability-indicating analytical methods.[7][8][9][10]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
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This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol (B129727), water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a UV or PDA detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH and keep at room temperature for a specified time (e.g., 30 mins, 1, 2, 4 hours). Neutralize with acid before analysis.
-
Oxidation: Mix with an equal volume of 3% H₂O₂ and keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Heat a solution of this compound at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose a solution of this compound to direct sunlight or a photostability chamber for a specified duration.
-
-
Analyze the stressed samples by HPLC at different time points and compare the chromatograms to that of an unstressed control sample.
General HPLC Method for this compound Analysis
This is a starting point for developing a stability-indicating HPLC method for this compound. The method will need to be optimized and validated for your specific application.[11][12][13][14]
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile or Methanol (Gradient elution may be necessary) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at an appropriate wavelength (requires determination by UV scan) |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural Aldehydes on Health Effects – Oriental Journal of Chemistry [orientjchem.org]
- 3. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. longdom.org [longdom.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianjpr.com [asianjpr.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Matrix solid-phase dispersion extraction for chromatographic analysis of labdane diterpenoids in Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues with Agatholal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor aqueous solubility of Agatholal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a labdane (B1241275) diterpenoid, a class of natural products known for their diverse biological activities.[1] Its chemical structure lends itself to poor water solubility, which can pose significant challenges for in vitro and in vivo experiments, as well as for formulation development in preclinical and clinical studies. The high calculated XLogP3 value of 4.5 for this compound further suggests its lipophilic nature and consequently low aqueous solubility.[2]
Q2: I am unable to dissolve this compound in my aqueous buffer for my cell-based assay. What should I do?
This is a common issue due to this compound's hydrophobicity. Direct dissolution in aqueous buffers is often unsuccessful. It is recommended to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous medium.
Q3: What are the recommended organic solvents for preparing an this compound stock solution?
Commonly used water-miscible organic solvents for compounds with similar properties include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Methanol
-
N,N-Dimethylformamide (DMF)
-
Dioxane
It is crucial to start with a small amount of your this compound sample to test its solubility in these solvents before preparing a large stock solution.
Q4: What is the maximum concentration of organic solvent I can use in my cell culture experiment?
The tolerance of cell lines to organic solvents varies. It is essential to perform a vehicle control experiment to determine the maximum concentration of the chosen solvent that does not affect cell viability or the experimental outcome. Generally, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v), and for ethanol, it is often recommended to stay below 0.1% (v/v).
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution of the stock solution into aqueous media.
-
Cause: The aqueous environment cannot maintain the solubility of the highly concentrated this compound from the organic stock solution. This phenomenon is often referred to as "crashing out."
-
Solutions:
-
Reduce the final concentration: The most straightforward approach is to lower the final concentration of this compound in your working solution.
-
Use a co-solvent system: Employing a mixture of a water-miscible organic solvent and water can enhance solubility.[3][4]
-
Incorporate surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to form micelles that encapsulate the hydrophobic compound, improving its apparent solubility.
-
Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Issue 2: Inconsistent results in biological assays.
-
Cause: Poor solubility can lead to non-uniform distribution of the compound in the assay medium, resulting in variable effective concentrations and consequently, inconsistent experimental outcomes. Undissolved particles can also interfere with certain assay technologies (e.g., light scattering-based methods).
-
Solutions:
-
Ensure complete dissolution: Before adding to the assay, visually inspect your stock solution to ensure there are no visible particles. Gentle warming or sonication may aid in dissolution.
-
Vortex during dilution: When diluting the stock solution into the aqueous medium, vortex the solution continuously to promote rapid and uniform mixing.
-
Prepare fresh dilutions: Prepare working solutions fresh for each experiment to avoid potential precipitation over time.
-
Consider formulation approaches: For more advanced applications or in vivo studies, consider formulating this compound using techniques like solid dispersions or nano-suspensions to improve its dissolution rate and bioavailability.[3]
-
Data Presentation
Table 1: Common Solubilization Strategies for Poorly Soluble Compounds like this compound
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvency | Reduces the polarity of the solvent system, allowing for better interaction with the lipophilic solute.[3][4] | Simple to implement; suitable for initial in vitro screening. | Potential for solvent toxicity in biological systems; may not be suitable for high concentrations. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. | Effective at low concentrations; widely used in formulations. | Can interfere with some biological assays; potential for cell toxicity at higher concentrations. |
| Cyclodextrins | Form inclusion complexes with the hydrophobic molecule, shielding it from the aqueous environment. | High solubilization capacity for suitable molecules; can improve stability. | Can be expensive; potential for competition with other molecules for complexation. |
| Solid Dispersion | The compound is dispersed in a solid matrix, often in an amorphous state, which enhances the dissolution rate.[3] | Can significantly improve oral bioavailability. | Requires specialized equipment for preparation (e.g., spray dryer, hot-melt extruder). |
| Nanosuspension | Reduction of particle size to the nanometer range increases the surface area, leading to a higher dissolution rate.[3] | Applicable to a wide range of poorly soluble drugs; can be used for various administration routes. | Requires specialized equipment for production (e.g., high-pressure homogenizer, ball mill). |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution using a Co-solvent
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (MW: 304.5 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
-
Procedure:
-
Weigh out 3.045 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution using Cyclodextrin Complexation
-
Objective: To prepare a 100 µM working solution of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
10 mM this compound stock solution in a suitable organic solvent (e.g., ethanol).
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Sterile conical tubes
-
-
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in the desired aqueous buffer. For example, dissolve 1 g of HP-β-CD in 10 mL of PBS.
-
Warm the HP-β-CD solution to approximately 40-50°C to ensure complete dissolution. Allow it to cool to room temperature.
-
In a separate tube, add the required volume of the 10 mM this compound stock solution. For a 1 mL final volume of 100 µM, you would need 10 µL of the 10 mM stock.
-
While vortexing the HP-β-CD solution, slowly add the this compound stock solution dropwise.
-
Continue to vortex for 15-30 minutes at room temperature to allow for the formation of the inclusion complex.
-
The resulting solution should be clear. If any precipitation is observed, consider adjusting the concentrations.
-
Visualizations
Caption: Workflow for selecting a solubilization strategy for this compound.
Caption: Mechanism of co-solvency for enhancing this compound solubility.
References
Technical Support Center: Scaling Up Agatholal Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the purification process of Agatholal.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered when scaling up the purification of this compound?
A1: Scaling up the purification of natural products like this compound, a diterpenoid, presents several challenges. These can include:
-
Maintaining Resolution: Achieving the same level of purity at a larger scale can be difficult as chromatographic resolution may decrease.[1]
-
Solvent Consumption: Larger scale purifications require significantly more solvent, leading to increased costs and waste disposal concerns.
-
Time: The overall processing time increases with larger volumes.
-
Equipment Limitations: Laboratory-scale equipment may not be suitable for pilot or industrial-scale production, requiring significant investment in larger columns, pumps, and detectors.[2][3]
-
Process Deviations: Minor variations in parameters that are negligible at a small scale can have a significant impact on the final product purity and yield at a larger scale.
Q2: What are the key parameters to consider when scaling up a chromatography method for this compound purification?
A2: To ensure a successful and reproducible scale-up, the following parameters are critical:
-
Linear Velocity: Maintaining the same linear velocity of the mobile phase is crucial for preserving the separation profile.[1]
-
Column Volume (CV): Gradients should be scaled based on column volumes rather than time to ensure consistent separation.
-
Sample Loading: The amount of crude extract loaded onto the column should be proportional to the column's capacity to avoid overloading and loss of resolution.
-
Particle Size of Stationary Phase: Using the same stationary phase with the same particle size is recommended to maintain selectivity.
-
Bed Height: While not always feasible due to equipment constraints, maintaining a constant bed height can simplify the scaling process.[4]
Q3: What analytical methods are suitable for determining the purity of this compound during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly used and reliable method for determining the purity of this compound.[5][6][7][8] Key aspects of a suitable HPLC method include:
-
Column: A reversed-phase C18 column is often effective for separating diterpenoids.[6]
-
Mobile Phase: A gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water is typically used.
-
Detection: UV detection at a wavelength where this compound has significant absorbance allows for quantification.
-
Validation: The analytical method should be validated for linearity, precision, accuracy, and robustness to ensure reliable results.[6][7]
Troubleshooting Guides
Problem 1: Low Yield of this compound After Scale-Up
Possible Causes and Solutions:
| Cause | Solution |
| Sub-optimal Extraction: Inefficient extraction from the plant material (Agathis species). | Review and optimize the extraction protocol. Consider factors like solvent choice, temperature, and extraction time. Ensure the plant material is properly ground to increase surface area. |
| Column Overloading: Loading too much crude extract onto the chromatography column. | Determine the column's loading capacity at the laboratory scale and scale it proportionally. A good starting point is to maintain the ratio of sample mass to stationary phase mass. |
| Poor Selectivity of Stationary Phase: The chosen stationary phase may not be optimal for this compound separation at a larger scale. | Screen different stationary phases (e.g., different types of silica (B1680970) or reversed-phase materials) at the analytical scale to find the one with the best selectivity for this compound. |
| Co-elution with Impurities: this compound may be eluting with other compounds, leading to losses during fraction collection. | Optimize the gradient profile to improve the resolution between this compound and closely eluting impurities. A shallower gradient around the elution time of this compound can be beneficial. |
| Degradation of this compound: The compound may be sensitive to pH, temperature, or light during the extended processing time of a large-scale run. | Investigate the stability of this compound under different conditions. Use amber glassware to protect from light and consider performing the purification at a controlled temperature if necessary. |
Problem 2: Poor Peak Shape and Resolution in Preparative HPLC
Possible Causes and Solutions:
| Cause | Solution |
| Improper Column Packing: An unevenly packed preparative column can lead to band broadening and tailing peaks. | Ensure the column is packed uniformly according to the manufacturer's instructions. Visually inspect the column bed for any channels or voids. |
| High Injection Volume: Injecting a large volume of sample, especially in a strong solvent, can cause peak distortion. | Reduce the injection volume or dissolve the sample in a weaker solvent than the initial mobile phase. |
| Mobile Phase Incompatibility: The mobile phase composition may not be optimal for the scaled-up separation. | Re-optimize the mobile phase composition. Ensure that the solvents are of high purity and are properly degassed to prevent bubble formation. |
| Column Fouling: Accumulation of impurities from the crude extract on the column can degrade performance. | Implement a column cleaning and regeneration protocol between runs. A guard column can also be used to protect the main preparative column. |
| Flow Rate Too High: An excessively high flow rate can lead to a decrease in resolution. | While maintaining linear velocity is important, ensure that the flow rate is not exceeding the optimal range for the chosen column and particle size. |
Experimental Protocols
Protocol 1: Laboratory-Scale Purification of this compound using Flash Chromatography
-
Extraction:
-
Air-dry and pulverize the leaves and twigs of Agathis robusta.
-
Extract the powdered plant material with methanol (B129727) at room temperature for 48 hours.
-
Concentrate the methanol extract under reduced pressure to obtain a crude residue.
-
Suspend the residue in water and partition successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
Concentrate the chloroform fraction, which is expected to be rich in diterpenoids.
-
-
Flash Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column: Glass column with an appropriate diameter-to-height ratio (e.g., 1:10).
-
Sample Loading: Dissolve the chloroform extract in a minimal amount of a non-polar solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely before loading the dried powder onto the top of the column.
-
Mobile Phase: Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 100% hexane, 95:5 hexane:ethyl acetate, 90:10, and so on).
-
Fraction Collection: Collect fractions of a suitable volume and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis: Combine fractions containing the compound of interest (as indicated by TLC) and analyze by HPLC for purity.
-
Protocol 2: Scaling Up to Preparative HPLC
-
Method Development on Analytical HPLC:
-
Develop an analytical HPLC method using a C18 column to achieve good separation of this compound from impurities.
-
Optimize the gradient of acetonitrile and water (both may contain a small percentage of formic or acetic acid to improve peak shape).
-
Determine the retention time of this compound.
-
-
Scale-Up Calculations:
-
Calculate the required flow rate for the preparative column to maintain the same linear velocity as the analytical method. The formula is: Flow Rate (prep) = Flow Rate (analytical) x (ID (prep)² / ID (analytical)²) (where ID is the internal diameter of the column).
-
Calculate the injection volume for the preparative column based on the ratio of the column volumes.
-
Adjust the gradient time segments proportionally to the column volume and flow rate.
-
-
Preparative HPLC Run:
-
Column: A preparative C18 column with the same stationary phase as the analytical column.
-
Sample Preparation: Dissolve the partially purified this compound fraction from flash chromatography in the mobile phase.
-
Injection: Inject the calculated volume of the sample.
-
Fraction Collection: Collect fractions based on the retention time of this compound, using a fraction collector triggered by the UV signal.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of this compound. Pool the fractions that meet the desired purity specifications.
-
Data Presentation
Table 1: Comparison of Purification Parameters at Different Scales
| Parameter | Laboratory Scale (Flash Chromatography) | Pilot Scale (Preparative HPLC) |
| Starting Material (g) | 10 | 100 |
| Stationary Phase | Silica Gel (60-120 mesh) | C18 Silica (10 µm) |
| Column Dimensions (ID x L) | 2 cm x 20 cm | 5 cm x 25 cm |
| Flow Rate (mL/min) | 10 | 100 |
| Typical Yield (mg) | 50 - 100 | 500 - 1000 |
| Purity (%) | 85 - 95 | > 98 |
| Solvent Consumption (L) | ~2 | ~20 |
| Processing Time (hours) | 4 - 6 | 8 - 12 |
Note: The values in this table are illustrative and can vary depending on the specific experimental conditions and the concentration of this compound in the starting material.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and purification of this compound.
Hypothetical Signaling Pathway Inhibition by this compound
Disclaimer: The following diagrams illustrate potential mechanisms of action for this compound based on the known activities of other diterpenoids. Further research is required to confirm these specific pathways for this compound.
NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Caption: Potential inhibition of the MAPK/ERK signaling pathway by this compound.
References
- 1. How to Scale Up Chromatography for Industrial Bioproduction [synapse.patsnap.com]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. iajps.com [iajps.com]
- 4. Scale up based on volume basis for flow-through mode chromatography: A case study - American Chemical Society [acs.digitellinc.com]
- 5. Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification and comparison of extraction methods for alkaloids in Aegle marmelos leaves by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
Validation & Comparative
Comparative Bioactivity of Agatholal and Other Labdane Diterpenoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of Agatholal and other prominent labdane (B1241275) diterpenoids. The information presented is curated from experimental data to facilitate an objective evaluation of their therapeutic potential.
While extensive research has been conducted on the diverse biological activities of labdane diterpenoids, specific quantitative data for this compound remains limited in publicly available literature. Therefore, this guide will focus on the known activities of closely related labdane diterpenoids, Agathic Acid and Agathadiol, to provide a comparative context. Further research is warranted to fully elucidate the specific bioactivity profile of this compound.
I. Comparative Analysis of Biological Activities
This section summarizes the available quantitative data on the cytotoxic, anti-inflammatory, and antimicrobial activities of Agathic Acid, a structurally similar labdane diterpenoid, alongside other well-researched labdanes: Andrographolide, Sclareol, and Coronarin D. This data provides a framework for understanding the potential therapeutic efficacy of this class of compounds.
Data Presentation:
| Compound | Biological Activity | Assay | Cell Line/Organism | IC50 / MIC | Reference |
| Agathic Acid | Cytotoxicity | Not Specified | Cancer Cell Lines | 20–40 µM | [1] |
| Anti-inflammatory | Cyclooxygenase (COX) Inhibition | In vitro | Low µM range | [1] | |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus, Escherichia coli | 50–100 µg/mL | [1] | |
| Andrographolide | Cytotoxicity | MTT Assay | HT-29 (Colon Cancer) | 10-20 µM | |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 5-15 µM | ||
| Antimicrobial | MIC Assay | Bacillus subtilis | 16 µg/mL | ||
| Sclareol | Cytotoxicity | MTT Assay | A549 (Lung Cancer) | 15-25 µM | |
| Anti-inflammatory | Not Specified | Not Specified | Not Specified | ||
| Antimicrobial | MIC Assay | Candida albicans | 8-16 µg/mL | ||
| Coronarin D | Cytotoxicity | MTT Assay | U251 (Glioblastoma) | 5-10 µM | |
| Anti-inflammatory | NF-κB Inhibition | Various Cell Lines | Not Specified | ||
| Antimicrobial | Not Specified | Not Specified | Not Specified |
Note: The data presented for Andrographolide, Sclareol, and Coronarin D are representative values from various studies and are intended for comparative purposes. Exact values may vary depending on the specific experimental conditions.
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, other labdane diterpenoids) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value.
Antimicrobial Assay (Minimum Inhibitory Concentration - MIC Assay)
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
III. Signaling Pathways and Experimental Workflows
The biological activities of many labdane diterpenoids are attributed to their ability to modulate key cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are critical in inflammation and cancer.
Signaling Pathway Diagrams
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed modulation of the MAPK signaling pathway by this compound.
Experimental Workflow Diagram
Caption: General workflow for evaluating the bioactivity of labdane diterpenoids.
References
A Comparative Guide to the Bioactivity of Diterpenoids from Calocedrus formosana
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known bioactive properties of diterpenoids isolated from the Taiwanese incense cedar, Calocedrus formosana. While direct experimental data on the bioactivity of Agatholal remains limited in publicly accessible literature, this document focuses on other well-characterized diterpenoids from the same source, offering a valuable reference for researchers interested in natural product drug discovery. The comparative data presented herein highlights the potential of these compounds, particularly in the area of oncology.
Overview of Bioactive Diterpenoids from Calocedrus formosana
Calocedrus formosana is a species of cypress endemic to Taiwan, long recognized for its aromatic wood. Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, particularly diterpenoids. These compounds have garnered scientific interest due to their potential therapeutic activities. Among the various diterpenoids isolated is This compound , a labdane-type diterpene. While its chemical structure has been elucidated (C20H32O2)[1], specific studies detailing its biological activity are not yet prevalent in the scientific literature.
However, research on other diterpenoids from Calocedrus formosana has demonstrated significant bioactivity, primarily cytotoxicity against various cancer cell lines. This suggests that the diterpenoid constituents of this plant, potentially including this compound, represent a promising area for anticancer drug development. This guide will focus on the cytotoxic properties of two such compounds, Sugiol and Ferrugicadinol , and compare them with a well-established chemotherapeutic agent, Paclitaxel (B517696) .
Comparative Analysis of Cytotoxic Activity
The following table summarizes the cytotoxic activity of Sugiol and Ferrugicadinol against different human cancer cell lines, alongside Paclitaxel for comparison. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Sugiol | Human Oral Epidermoid Carcinoma (KB) | Oral Cancer | Not explicitly quantified, but shown to inhibit inflammatory pathways that can influence cancer cell survival[2] |
| Ferrugicadinol | Human Oral Epidermoid Carcinoma (KB) | Oral Cancer | 11-14[3] |
| Paclitaxel | Various Human Tumor Cell Lines | Multiple Cancers | 0.0025 - 0.0075[4] |
Note: The IC50 values are highly dependent on the specific experimental conditions, including the cell line, exposure time, and assay used.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the diterpenoids from Calocedrus formosana were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to formazan (B1609692), which is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., KB cells)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (Sugiol, Ferrugicadinol) dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
DMSO
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
The medium is then replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
After a 48-hour incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.
Anti-inflammatory Activity Assay (Inhibition of Nitric Oxide Production)
The anti-inflammatory potential of compounds can be assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
Procedure:
-
RAW 264.7 cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compounds for 1 hour.
-
Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent and incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm.
-
The concentration of nitrite in the supernatant is determined from a sodium nitrite standard curve.
-
The percentage of inhibition of NO production is calculated as: [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] x 100.
Signaling Pathway Visualization
The cytotoxic effects of many natural products are mediated through the induction of apoptosis. The following diagram illustrates a simplified intrinsic apoptotic pathway, a common mechanism of action for anticancer compounds.
Caption: Intrinsic apoptotic pathway initiated by cellular stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory activity of sugiol, a diterpene isolated from Calocedrus formosana bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C35 terpenoids from the bark of Calocedrus macrolepis var. formosana with activity against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Anti-inflammatory Compounds: A Comparative Analysis
For researchers and drug development professionals, the validation of a novel compound's anti-inflammatory effects is a critical step in the preclinical pipeline. This guide provides a comparative framework for assessing anti-inflammatory activity, using the well-established non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Diclofenac, alongside the natural compound Curcumin, as benchmarks. By presenting quantitative data from key in vitro assays and detailing the experimental protocols, this guide offers a methodological template for the rigorous evaluation of new chemical entities.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory properties of a compound can be assessed through its ability to inhibit key enzymes and mediators involved in the inflammatory cascade. Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are primary targets for many anti-inflammatory drugs. Additionally, the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in cellular models of inflammation, like lipopolysaccharide (LPS)-stimulated macrophages, provides crucial insights into a compound's potential efficacy.
| Compound | Target | IC50 Value (µM) | Assay System |
| Ibuprofen | COX-1 | 12 | Human peripheral monocytes[1] |
| COX-2 | 80 | Human peripheral monocytes[1] | |
| Nitric Oxide (NO) | - | RAW 264.7 macrophages (LPS-stimulated)[2][3] | |
| TNF-α | - | Ex vivo human blood (LPS-stimulated) | |
| IL-6 | - | Ex vivo human blood (LPS-stimulated) | |
| Diclofenac | COX-1 | 0.076 | Human peripheral monocytes |
| COX-2 | 0.026 | Human peripheral monocytes | |
| Nitric Oxide (NO) | - | RAW 264.7 macrophages (LPS + IFN-γ stimulated)[4] | |
| TNF-α | - | Cultured microglia (cytokine-stimulated) | |
| IL-6 | - | LPS-stimulated macrophages | |
| Curcumin | COX-1 | ~15 (for 50% inhibition) | Laboratory experiment |
| COX-2 | ~15 (for 50% inhibition) | Laboratory experiment | |
| Nitric Oxide (NO) | 11.0 ± 0.59 | RAW 264.7 macrophages (LPS-stimulated)[5][6] | |
| TNF-α | - | RAW 264.7 macrophages (LPS-stimulated)[7] | |
| IL-6 | - | RAW 264.7 macrophages (LPS-stimulated)[7][8] |
Key Signaling Pathways in Inflammation
A fundamental understanding of the molecular pathways driving inflammation is essential for the development of targeted therapies. The following diagrams illustrate some of the critical signaling cascades and experimental workflows relevant to anti-inflammatory drug discovery.
Figure 1: Arachidonic Acid Cascade via COX-1 and COX-2.
Figure 2: Simplified NF-κB Signaling Pathway.
Figure 3: General Experimental Workflow.
Experimental Protocols
Detailed and standardized protocols are paramount for generating reproducible and comparable data. Below are methodologies for the key in vitro assays discussed in this guide.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Colorimetric)
This assay determines a compound's ability to inhibit the peroxidase activity of COX enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound and control inhibitors (e.g., Ibuprofen, Diclofenac)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and control inhibitors in DMSO. Further dilute with assay buffer to the desired concentrations. Ensure the final DMSO concentration is below 1%.
-
Assay Setup: To appropriate wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. For inhibitor wells, add the test compound at various concentrations. For control wells (100% activity), add the vehicle (DMSO).
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[9]
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[10]
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages (Griess Assay)
This assay quantifies the production of nitric oxide by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess Reagent and incubate at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm.[11]
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage inhibition of NO production by the test compound and calculate the IC50 value.
TNF-α and IL-6 Quantification by ELISA
This immunoassay measures the concentration of specific pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
ELISA kits for human or murine TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Supernatants from cell culture experiments (as described in the NO assay protocol)
-
Wash buffer
-
Stop solution
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[12]
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature.
-
Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples. Determine the percentage inhibition of cytokine production by the test compound.
By employing these standardized assays and comparing the results to established benchmarks, researchers can effectively validate the anti-inflammatory potential of novel compounds and gain valuable insights into their mechanisms of action. This systematic approach is crucial for the successful development of new and improved anti-inflammatory therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide inhibition of lipopolysaccharide-stimulated RAW 247.6 cells by ibuprofen-conjugated iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KoreaMed [koreamed.org]
- 5. apjai-journal.org [apjai-journal.org]
- 6. researchgate.net [researchgate.net]
- 7. Curcumin abrogates LPS-induced proinflammatory cytokines in RAW 264.7 macrophages. Evidence for novel mechanisms involving SOCS-1, -3 and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin suppresses the production of interleukin-6 in Prevotella intermedia lipopolysaccharide-activated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Nitric Oxide Griess Assay [bio-protocol.org]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Agomelatine
For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical compounds is critical. This guide provides a comparative analysis of two common analytical methods for the quantification of Agomelatine, a melatonergic antidepressant: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). The information herein is a synthesis of validated methods to provide a comprehensive overview for methodological selection and cross-validation.[1]
Comparison of Analytical Method Performance
The selection of an analytical method for Agomelatine quantification is dependent on various factors, including the sample matrix, required sensitivity, and the specific objectives of the analysis. Below is a summary of typical validation parameters for HPLC and HPTLC methods, compiled from published studies.
| Validation Parameter | HPLC Method | HPTLC Method |
| Linearity Range | 0.5 - 3 µg/mL | 25 - 200 ng/spot |
| Limit of Detection (LOD) | 0.081 µg/mL | 4.65 ng/spot |
| Limit of Quantitation (LOQ) | 0.25 µg/mL | 14.11 ng/spot |
| Accuracy (Recovery) | 98.85 - 99.28%[1] | Not explicitly stated in the provided results |
| Precision (RSD) | < 2% | < 2% |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. The following are generalized experimental protocols for the HPLC and HPTLC analysis of Agomelatine.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of Agomelatine in bulk drug and pharmaceutical formulations.
-
Instrumentation : A standard HPLC system equipped with a UV detector is used.[1]
-
Column : An Agilent Zorbax Eclipse-C18 column (4.6 x 150 mm, 5 µm) is a suitable stationary phase.
-
Mobile Phase : A mixture of 0.05 M phosphate (B84403) buffer (pH 3) and acetonitrile (B52724) in a 60:40 (v/v) ratio is used for isocratic elution.
-
Flow Rate : The mobile phase is pumped at a constant flow rate of 1 mL/min.
-
Detection : UV detection is performed at a wavelength of 230 nm.
-
Sample Preparation : Standard and sample solutions are prepared by dissolving the substance in the mobile phase to achieve a concentration within the linearity range.
-
Internal Standard : Melatonin can be used as an internal standard.
High-Performance Thin-Layer Chromatography (HPTLC) Method
This technique offers a high-throughput alternative for the quantification of Agomelatine.
-
Instrumentation : A HPTLC system with an automatic sampler, developing chamber, and a densitometric scanner is required.
-
Stationary Phase : HPTLC plates pre-coated with silica (B1680970) gel 60 F254 (20 x 10 cm, 250-µm thickness) are used.
-
Mobile Phase : A mixture of chloroform (B151607) and methanol (B129727) in a 9.3:0.7 (v/v) ratio serves as the developing solvent system.
-
Sample Application : Samples and standards are applied to the HPTLC plate as bands.
-
Development : The chromatogram is developed in a twin-trough chamber saturated with the mobile phase.
-
Detection : Densitometric scanning is performed at 230 nm.
-
Internal Standard : Melatonin can be used as an internal standard.
Mandatory Visualizations
Cross-Validation Workflow
A systematic workflow is crucial for the cross-validation of analytical methods. The following diagram illustrates the key stages involved in comparing and validating different analytical techniques for a target analyte like Agomelatine.
Workflow for the cross-validation of analytical methods.
General Experimental Workflow for Chromatographic Analysis
The diagram below outlines the general steps involved in a typical chromatographic analysis, from sample preparation to data interpretation.
A generalized workflow for chromatographic analysis.
References
A Comparative Guide to the Spectroscopic Data of Agatholal Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for Agatholal and its derivatives, offering a valuable resource for the identification, characterization, and analysis of these bioactive labdane (B1241275) diterpenoids. The information presented is curated from publicly available experimental data to facilitate research and development in natural product chemistry and drug discovery.
Introduction to this compound and its Derivatives
This compound is a labdane diterpenoid aldehyde, a class of natural products known for a wide range of biological activities. Found in species of the Agathis genus, this compound and its derivatives, such as Agathadiol and Agatholic acid, are of significant interest to researchers for their potential therapeutic applications. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and structural elucidation of these compounds, as well as for quality control and synthetic efforts. This guide focuses on the key spectroscopic techniques used for their characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, Agathadiol, and Agatholic acid. This allows for a direct comparison of the spectral features that differentiate these closely related labdane diterpenoids.
1H NMR Spectroscopic Data (δ ppm)
| Position | This compound | Agathadiol[1][2] | Agatholic Acid |
| Me-18 | ~0.85 (s) | 0.78 (s) | ~0.87 (s) |
| Me-20 | ~0.78 (s) | 0.67 (s) | ~0.79 (s) |
| H-17a | ~4.85 (s) | 4.83 (s) | ~4.88 (s) |
| H-17b | ~4.55 (s) | 4.54 (s) | ~4.58 (s) |
| H-15 | - | ~4.15 (d) | - |
| H-14 | ~9.35 (d) | - | - |
| CHO | ~9.75 (s) | - | - |
| COOH | - | - | ~12.0 (br s) |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency. "s" denotes a singlet, "d" a doublet, and "br s" a broad singlet.
13C NMR Spectroscopic Data (δ ppm)
| Carbon | This compound | Agathadiol[1] | Agatholic Acid |
| C-4 | ~47.5 | 39.4 | ~47.8 |
| C-8 | ~148.3 | 148.5 | ~148.2 |
| C-13 | ~155.0 | ~140.0 | ~169.5 |
| C-15 | - | 59.3 | - |
| C-17 | ~106.5 | 106.2 | ~106.7 |
| C-18 | ~28.0 | 28.5 | ~28.2 |
| C-19 | ~206.0 | 72.9 | ~184.0 |
| C-20 | ~16.0 | 15.5 | ~16.2 |
Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | [M]+ ~304 | Varies with ionization method |
| Agathadiol | [M]+ 306.25588[2] | Varies with ionization method |
| Agatholic Acid | [M]+ ~320 | Varies with ionization method |
Note: The fragmentation patterns of labdane diterpenoids can be complex and are highly dependent on the ionization technique (e.g., EI, ESI). Common fragmentation pathways involve cleavage of the side chain and retro-Diels-Alder reactions in the decalin ring system.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| Compound | IR Key Absorptions (cm-1) | UV-Vis λmax (nm) |
| This compound | ~2925 (C-H), ~1725 (C=O, aldehyde), ~1645 (C=C) | ~220 |
| Agathadiol | ~3350 (O-H), ~2925 (C-H), ~1645 (C=C) | Not significant |
| Agatholic Acid | ~3000 (O-H, broad), ~2925 (C-H), ~1695 (C=O, acid), ~1645 (C=C) | ~215 |
Experimental Protocols
The spectroscopic data presented in this guide are typically acquired using standard analytical techniques for natural products. Below are generalized methodologies for the key experiments.
NMR Spectroscopy
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl3) or methanol-d4 (B120146) (CD3OD), at a concentration of 5-10 mg/mL.
-
Instrumentation: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
1H NMR: Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
-
13C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single peaks for each carbon. A larger number of scans is typically required due to the lower natural abundance of 13C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often performed to differentiate between CH, CH2, and CH3 groups.
-
2D NMR: For complete structural assignment, various 2D NMR experiments are employed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
Mass Spectrometry
-
Instrumentation: A variety of mass spectrometers can be used, including Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives and Liquid Chromatography-Mass Spectrometry (LC-MS) with techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for direct analysis. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
GC-MS: Samples may need to be derivatized (e.g., silylation) to increase their volatility. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer. Electron Ionization (EI) at 70 eV is a common ionization method.
-
LC-MS: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and separated by high-performance liquid chromatography before introduction into the mass spectrometer. ESI is a soft ionization technique that often yields the molecular ion as the base peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent (e.g., CHCl3).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used to record the spectrum, usually in the range of 4000-400 cm-1.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: The sample is dissolved in a UV-transparent solvent, such as ethanol (B145695) or methanol, at a known concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the sample over a specific wavelength range (typically 200-400 nm for these compounds).
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like an this compound derivative.
Caption: Workflow for Spectroscopic Characterization.
Logical Relationships in Spectroscopic Data Interpretation
The following diagram illustrates the logical connections between different spectroscopic data points in the process of structure elucidation.
References
Agatholal's Mechanism of Action: A Comparative Analysis with Structurally Related Diterpenoids
For Immediate Release
[City, State] – A comprehensive analysis of the available scientific literature provides insights into the potential mechanism of action of Agatholal, a labdane (B1241275) diterpenoid, by drawing comparisons with structurally and functionally similar compounds. While direct research on this compound's specific molecular pathways is limited, the broader class of labdane diterpenoids has been extensively studied, revealing common mechanisms in anti-inflammatory and anticancer activities. This guide synthesizes the existing data to offer a comparative overview for researchers, scientists, and drug development professionals.
Introduction to this compound and Labdane Diterpenoids
This compound is a naturally occurring labdane diterpenoid characterized by a bicyclic core structure. Diterpenoids are a large and diverse class of organic compounds that have garnered significant interest for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Several labdane diterpenoids, such as andrographolide (B1667393), sclareol (B1681606), and coronarin D, have been identified as potent bioactive molecules, and their mechanisms of action have been elucidated to varying degrees. This guide will compare the known mechanisms of these related compounds to infer the likely pathways through which this compound exerts its biological effects.
Comparative Mechanism of Action: Anti-Inflammatory Effects
A primary mode of action for many labdane diterpenoids is the modulation of key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
NF-κB Pathway Inhibition: The NF-κB signaling cascade is a central regulator of inflammation.[2] Labdane diterpenoids have been shown to interfere with this pathway at multiple points.[1] For instance, andrographolide is well-documented to inhibit NF-κB activation by preventing the degradation of the inhibitory protein IκBα. This sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes. It is plausible that this compound shares this mechanism of action.
MAPK Pathway Modulation: The MAPK signaling pathways, including ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses, including inflammation and apoptosis.[3][4] Some labdane diterpenoids, like coronarin D, have been shown to exert their effects through the activation of the MAPK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[5] Conversely, other compounds may inhibit MAPK signaling to reduce inflammation. The specific effect on the MAPK pathway can be cell-type and context-dependent.
Table 1: Comparison of Anti-Inflammatory Mechanisms of Labdane Diterpenoids
| Compound | Primary Target(s) | Key Mechanistic Effects |
| This compound (inferred) | Likely NF-κB, MAPK pathways | Potential inhibition of pro-inflammatory cytokine production. |
| Andrographolide | NF-κB, STAT3, AP-1 | Inhibits IκBα degradation, reduces nitric oxide (NO) production. |
| Sclareol | NF-κB, COX-2 | Induces apoptosis in cancer cells, potential anti-inflammatory effects.[1] |
| Coronarin D | MAPK (ERK/JNK) | Stimulates ERK/JNK phosphorylation, leading to apoptosis.[5] |
Comparative Mechanism of Action: Anticancer Effects
The cytotoxic and apoptotic activities of labdane diterpenoids against various cancer cell lines are well-documented.[6] The primary mechanisms involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis: Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[7] Labdane diterpenoids like sclareol have been shown to induce apoptosis in leukemia and colon cancer cells.[6] This is often achieved by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the activation of caspases.
Cell Cycle Arrest: Another common anticancer mechanism is the halting of the cell cycle at specific checkpoints, preventing cancer cell proliferation. Andrographolide, for example, has been reported to induce cell cycle arrest at the G0/G1 and G2/M phases in different cancer cell lines. This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.
Table 2: Comparison of Anticancer Mechanisms of Labdane Diterpenoids
| Compound | Cancer Cell Lines | IC50 Values (µM) | Mechanism of Action |
| This compound (potential) | Various | Not extensively reported | Likely induction of apoptosis and/or cell cycle arrest. |
| Andrographolide | Breast, Colon, Lung | 5-20 | Induces apoptosis, G2/M cell cycle arrest, inhibits invasion.[6] |
| Sclareol | Leukemia, Breast, Colon | 10-50 | Induces apoptosis and cell cycle arrest.[6] |
| Coronarin D | Glioblastoma, Carcinoma | 1-10 | Activates MAPK pathway leading to apoptosis.[5] |
Experimental Protocols
Determination of NF-κB Inhibition (Luciferase Reporter Assay)
-
Cell Culture: Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Cells are then stimulated with tumor necrosis factor-alpha (TNF-α; 10 ng/mL) for 6 hours to induce NF-κB activation.
-
Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Visualizations
Caption: Inferred inhibitory action of this compound on the NF-κB signaling pathway.
Caption: Experimental workflow for determining the cytotoxicity (IC50) of a compound.
Conclusion
Based on the analysis of its chemical class, this compound likely exerts its biological effects through mechanisms shared with other labdane diterpenoids. These include the inhibition of the NF-κB signaling pathway, modulation of MAPK pathways, induction of apoptosis, and cell cycle arrest. Further direct experimental studies on this compound are necessary to confirm these inferred mechanisms and to fully elucidate its therapeutic potential. The comparative data presented in this guide provides a valuable framework for future research and development efforts in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications [frontiersin.org]
- 4. Pathological roles of MAPK signaling pathways in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mayo.edu [mayo.edu]
Statistical Analysis of Bioassay Results for Dammarane-Type Triterpenoids and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of dammarane-type triterpenoids, a class of natural compounds to which Agatholal belongs, against common therapeutic agents. Due to the limited publicly available bioassay data specifically for this compound, this report focuses on representative dammarane-type triterpenoids with documented cytotoxic, anti-inflammatory, and insecticidal properties. The data presented here is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this class of compounds.
Cytotoxicity Bioassay Results
The following table summarizes the cytotoxic activity of selected dammarane-type triterpenoids against various cancer cell lines, compared to the standard chemotherapeutic drug, Doxorubicin. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference |
| Dammarane-Type Triterpenoids | |||
| 20S-Protopanaxadiol (PPD) | HL-60 (Human promyelocytic leukemia) | 15.53 ± 0.81 | [1] |
| 20S-Protopanaxadiol (PPD) | HepG2 (Human liver cancer) | 45.67 ± 5.22 | [1] |
| 20S-Dammarane-3β,12β,20,25-tetrol | HL-60 (Human promyelocytic leukemia) | 4.21 ± 0.24 | [1] |
| 20S-Dammarane-3β,12β,20,25-tetrol | HepG2 (Human liver cancer) | 6.69 ± 1.86 | [1] |
| Notoginsenoside-LX | PTP1B (Enzyme) | 29.08 | [2] |
| Alternative (Chemotherapeutic Agent) | |||
| Doxorubicin | HaCaT (Human keratinocytes) | 2.61 (24h incubation) | [3] |
| Doxorubicin | HaCaT (Human keratinocytes) | 0.58 (72h incubation) | [3] |
Experimental Protocols
Cytotoxicity Assay Protocol (MTT Assay)
The cytotoxicity of the compounds is frequently determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., dammarane-type triterpenoids or Doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.[4]
Anti-inflammatory Assay Protocol (Protein Denaturation Inhibition)
The anti-inflammatory activity can be assessed in vitro by the inhibition of protein denaturation method.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, bovine serum albumin (1% aqueous solution), and a phosphate (B84403) buffer saline (pH 6.4).[5]
-
Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 51°C for 20 minutes.
-
Cooling and Absorbance Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
Inhibition Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of a control solution. Aspirin is commonly used as a standard reference drug.[5]
Insecticidal Bioassay Protocol (Contact Toxicity)
The insecticidal activity of natural compounds can be evaluated using a contact toxicity bioassay.[6]
-
Test Solution Preparation: The test compounds are dissolved in an appropriate solvent (e.g., acetone) to prepare different concentrations.
-
Application: A specific volume of each test solution is applied topically to the dorsal thorax of the target insect (e.g., aphids) using a micro-applicator.
-
Observation: The treated insects are placed in a controlled environment with access to food. Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) after treatment.
-
LC50 Determination: The lethal concentration 50 (LC50), the concentration that causes 50% mortality of the insects, is calculated using probit analysis.
Visualizations
Caption: Workflow of a typical MTT cytotoxicity assay.
Caption: Hypothetical extrinsic apoptosis signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. New dammarane-type triterpenoids from the leaves of Panax notoginseng and their protein tyrosine phosphatase 1B inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insecticidal Activity of a Component, (-)-4-Terpineol, Isolated from the Essential Oil of Artemisia lavandulaefolia DC. against Plutella xylostella (L.) - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Agatholal Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating inter-laboratory comparisons of Agatholal analysis. Ensuring analytical methods are robust and reproducible is critical for regulatory submissions and confident decision-making in drug development. An inter-laboratory comparison, also known as a proficiency test, is a valuable tool for assessing the performance of analytical methods across different laboratories.[1][2][3] This process involves testing identical samples at multiple laboratories and comparing the results to a reference value or the consensus mean.[1][4]
Quantitative Data Comparison
Effective inter-laboratory comparisons rely on the evaluation of key analytical method validation parameters.[5] The following table summarizes hypothetical data from three laboratories for the analysis of this compound, illustrating how such a comparison can be presented.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.4 ng/mL | 0.6 ng/mL | ≤ 1 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | 1.2 ng/mL | 1.8 ng/mL | ≤ 3 ng/mL |
| Accuracy (% Recovery) | 98.5% | 101.2% | 95.8% | 95-105% |
| Precision (RSD %) | 1.8% | 1.5% | 2.5% | ≤ 5% |
| Linearity (r²) | 0.9995 | 0.9998 | 0.9991 | ≥ 0.999 |
| Z-Score * | -0.5 | 1.2 | -1.8 | -2.0 to +2.0 |
*Note: The Z-score is a statistical measure that compares a laboratory's result to the consensus mean of all participating laboratories.[1][4] A satisfactory Z-score generally falls between -2.0 and +2.0.[4]
Experimental Protocols
A detailed and standardized experimental protocol is fundamental to a successful inter-laboratory comparison to minimize variability arising from procedural differences.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
1. Sample Preparation:
-
Objective: To extract this compound from the sample matrix (e.g., plasma, tissue homogenate).
-
Procedure:
-
To 100 µL of the sample, add 200 µL of a precipitation solvent (e.g., acetonitrile (B52724) containing an internal standard).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for HPLC analysis.
-
2. HPLC Instrumentation and Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
3. Calibration and Quality Control:
-
A calibration curve should be prepared with a minimum of six non-zero concentrations.[5]
-
Quality control (QC) samples at low, medium, and high concentrations should be analyzed in triplicate.
Visualizing the Workflow and a Hypothetical Signaling Pathway
Inter-Laboratory Comparison Workflow
The following diagram illustrates the typical workflow for an inter-laboratory comparison study, from the initial planning stages to the final evaluation of laboratory performance.
Hypothetical Signaling Pathway for this compound
To illustrate a potential mechanism of action for this compound, the following diagram depicts a hypothetical signaling pathway. This is a speculative representation for illustrative purposes.
References
Safety Operating Guide
Personal protective equipment for handling Agatholal
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Agatholal (CAS No. 3650-31-5). As a dedicated partner in your research and development endeavors, we prioritize providing comprehensive safety information that extends beyond the product itself, fostering a culture of safety and building deep trust within the scientific community.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. | Protects eyes from splashes or aerosols. |
| Face Protection | Face shield (in addition to safety glasses/goggles). | Recommended when there is a significant risk of splashing. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact. Check glove manufacturer's compatibility chart if available. |
| Body Protection | Fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation exposure. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Operational Plan for Handling this compound
Adherence to a strict operational protocol is essential for minimizing risk and ensuring a safe laboratory environment.
Experimental Workflow
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
